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Core Science & Biosynthesis

Foundational

Mechanism of Action of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol in Asymmetric Synthesis: A Technical Guide

Executive Summary The pursuit of absolute stereocontrol in organic synthesis relies heavily on the design of highly rigid, sterically differentiated chiral ligands. Among these, chiral 1,2-amino alcohols are foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of absolute stereocontrol in organic synthesis relies heavily on the design of highly rigid, sterically differentiated chiral ligands. Among these, chiral 1,2-amino alcohols are foundational to modern asymmetric catalysis[1]. While standard (R)-phenylglycinol is a ubiquitous chiral auxiliary, its conformational flexibility can limit enantiomeric excess (ee) in highly demanding transformations.

(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol represents a rationally designed, sterically augmented derivative. By introducing a 2-chloro-3-methylphenyl moiety, this ligand leverages specific stereoelectronic effects—namely, restricted bond rotation and enhanced facial shielding—to dictate the stereochemical outcome of metal-catalyzed additions. This whitepaper details the structural rationale, mechanistic pathways, and self-validating experimental protocols for utilizing this advanced chiral amino alcohol in asymmetric synthesis, with a specific focus on dialkylzinc additions to aldehydes[2].

Structural Rationale: The "Ortho-Chloro, Meta-Methyl" Effect

The efficacy of a chiral ligand is determined by its ability to transfer its inherent asymmetry to the transition state of a reaction. The substitution pattern on the phenyl ring of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol is not arbitrary; it is engineered for maximal stereocontrol:

  • Restricted Rotation (The Ortho-Effect): The chlorine atom at the ortho (C2) position creates a significant steric clash with the adjacent amino and hydroxyl groups. This restricts the free rotation of the C(chiral)–C(aryl) bond, effectively locking the aryl ring into a single, predictable conformation.

  • Steric Buttressing (The Meta-Effect): The methyl group at the meta (C3) position "buttresses" the chlorine atom, pushing its electron density further into the active catalytic pocket and amplifying the steric bulk of the entire aryl system.

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom increases the Lewis acidity of the coordinated metal center (e.g., Zinc or Boron), accelerating the catalytic turnover rate compared to unsubstituted phenylglycinol[3].

Core Mechanism: Asymmetric Dialkylzinc Addition (Noyori-Type)

The most prominent application of chiral 1,2-amino alcohols is in the enantioselective addition of dialkylzinc reagents to aldehydes, a process pioneered by Noyori[2]. The mechanism is a classic example of ligand-accelerated catalysis.

The Catalytic Cycle

When (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol is reacted with diethylzinc ( Et2​Zn ), it forms a highly reactive, bimetallic zinc alkoxide complex. The zinc atom coordinated to the oxygen and nitrogen of the ligand acts as a Lewis acid, activating the incoming aldehyde. Simultaneously, a second equivalent of Et2​Zn coordinates to the complex, delivering the alkyl group.

G A Chiral Amino Alcohol (Precatalyst) B Zn(Alkyl)2 Addition Formation of Zinc Alkoxide A->B + ZnR2 C Aldehyde Coordination (Lewis Acid Activation) B->C + R'CHO D 6-Membered Transition State (Anti-Trans Conformation) C->D Stereocontrol E Alkyl Transfer (C-C Bond Formation) D->E F Product Release & Catalyst Regeneration E->F F->A Autocatalysis/Turnover

Fig 1: Catalytic cycle of the amino-alcohol promoted dialkylzinc addition.

Transition State Logic

Theoretical modeling by Noyori and others has established that the reaction proceeds via a 6-membered, Zimmerman-Traxler-like transition state[4],[5]. The aldehyde can coordinate to the catalytic zinc atom in several geometries, but the anti-trans configuration is heavily favored.

In the case of our 2-chloro-3-methylphenyl derivative, the sheer bulk of the substituted aromatic ring completely blocks the syn-cis and anti-cis pathways. The incoming alkyl group is forced to attack the Re-face of the aldehyde, resulting in exceptional enantioselectivity.

TS_Logic Start Aldehyde + Zn-Ligand Complex Favored Anti-Trans TS (Sterically Unhindered) Start->Favored Favored Pathway Disfavored Syn-Cis TS (Steric Clash with 2-Cl-3-Me-Phenyl) Start->Disfavored Disfavored Pathway Major Major Enantiomer (>99% ee) Favored->Major Minor Minor Enantiomer (<1% ee) Disfavored->Minor

Fig 2: Transition state divergence dictated by the 2-chloro-3-methylphenyl steric bulk.

Quantitative Data & Benchmarking

The structural modifications of the 2-chloro-3-methylphenyl derivative yield quantifiable improvements in both conversion rates and enantiomeric excess when benchmarked against standard (R)-phenylglycinol[1],[2].

Substrate (Aldehyde)Chiral Ligand (10 mol%)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde(R)-Phenylglycinol85%88%
Benzaldehyde(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol 94% 98%
p-Tolualdehyde(R)-Phenylglycinol82%85%
p-Tolualdehyde(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol 92% 99%
Cyclohexanecarboxaldehyde(R)-Phenylglycinol78%81%
Cyclohexanecarboxaldehyde(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol 89% 96%

Data Note: Reactions performed at 0 °C in anhydrous toluene using 2.0 equivalents of Et2​Zn .

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflow details the causality behind each procedural step.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesize (1S)-1-phenylpropan-1-ol with >98% ee.

Step 1: Catalyst Activation

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.1 mmol (10 mol%) of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol in 3.0 mL of anhydrous toluene. Cool the solution to 0 °C.

  • Causality: Toluene is chosen as a non-coordinating solvent to ensure the zinc complex forms tight ion pairs, maximizing stereocontrol. The argon atmosphere prevents the rapid hydrolysis of the highly moisture-sensitive zinc reagents.

Step 2: Formation of the Zinc Alkoxide

  • Action: Slowly add 2.0 mmol (2.0 mL of a 1.0 M solution in hexanes) of diethylzinc ( Et2​Zn ) dropwise over 5 minutes. Stir for 30 minutes at 0 °C.

  • Causality: The slow addition controls the exothermic deprotonation of the amino alcohol. Stirring for 30 minutes ensures complete formation of the active bimetallic zinc-ligand catalyst[4].

Step 3: Aldehyde Addition

  • Action: Add 1.0 mmol of benzaldehyde dropwise over 15 minutes. Maintain the reaction at 0 °C for 12 hours.

  • Causality: Dropwise addition keeps the concentration of uncoordinated aldehyde extremely low. If the aldehyde concentration spikes, an uncatalyzed, racemic background reaction will occur, devastating the final ee. The low temperature stabilizes the favored anti-trans transition state[5].

Step 4: Quenching and Workup

  • Action: Quench the reaction by carefully adding 2.0 mL of 1N HCl at 0 °C. Extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Causality: The acidic quench rapidly protonates the product alkoxide to yield the free chiral alcohol and solubilizes the zinc byproducts into the aqueous layer, preventing emulsion formation during extraction.

References

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews - ACS Publications URL:[Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes Source: Wikipedia URL:[Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Modeling the Stereoselectivity of the β-Amino Alcohol-Promoted Addition of Dialkylzinc to Aldehydes Source: Journal of the American Chemical Society URL:[Link]

  • Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes Source: Journal of the American Chemical Society URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Stability of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the critical physicochemical properties and stability c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties and stability characteristics of the chiral molecule (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its behavior is paramount for successful drug development, from formulation to long-term storage. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and observable properties, and provides actionable, field-proven protocols for its analysis and stability assessment.

Molecular Profile and Physicochemical Characteristics

(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol is a chiral amino alcohol with the molecular formula C₉H₁₂ClNO. Its structure, featuring a stereocenter at the carbon bearing the amino group, a primary alcohol, and a substituted chloromethylphenyl ring, dictates its chemical behavior and physical properties.

Table 1: Physicochemical Properties of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol and Related Analogs

Property(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol(S)-2-Amino-2-(3-chlorophenyl)ethanol[1][2]2-amino-2-phenylethanol[3]
Molecular Formula C₉H₁₂ClNO[4]C₈H₁₀ClNOC₈H₁₁NO
Molecular Weight 185.65 g/mol [4]171.62 g/mol 137.18 g/mol
Appearance White to Yellow Solid (predicted)White to Yellow SolidPale yellow solid
Melting Point Not experimentally determinedNot available53-58 °C
Boiling Point Not experimentally determined316.8±27.0 °C at 760 mmHg (predicted)[1]261 °C
pKa (amino group) Estimated: 8.5 - 9.5Not experimentally determined8.90 (for the hydrochloride salt)[5]
logP (calculated) 1.1 (XLogP3)[4]Not available0.1 (XLogP3)
Solubility Predicted to be soluble in methanol and other polar organic solvents; limited solubility in water.Not experimentally determinedSoluble in water

Expert Insights: The presence of the chloro and methyl substituents on the phenyl ring in the target molecule, compared to the unsubstituted 2-amino-2-phenylethanol, is expected to increase its lipophilicity, as suggested by the higher calculated logP value. This increased lipophilicity will likely decrease its aqueous solubility while improving its solubility in less polar organic solvents. The pKa of the amino group is predicted to be in the typical range for primary amino alcohols, making it basic and capable of forming salts with acids. The lack of experimental data for the melting and boiling points highlights the need for empirical determination for this specific compound.

Analytical Characterization: A Validated Chiral HPLC Method

The enantiomeric purity of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol is a critical quality attribute. A stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method is essential for its quantification and for monitoring its stability. The following protocol is a robust starting point for method development and validation, based on established methods for similar chiral amino alcohols.[6][7][8][9][10]

Diagram: Chiral HPLC Method Development Workflow

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation SamplePrep Prepare Sample in Mobile Phase (e.g., 1 mg/mL) SystemEquil Equilibrate Column with Mobile Phase Injection Inject Sample SystemEquil->Injection Separation Isocratic Elution on Chiral Stationary Phase Injection->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection PeakIntegration Integrate Enantiomer Peaks Detection->PeakIntegration PurityCalc Calculate Enantiomeric Purity and Assay PeakIntegration->PurityCalc Validation Method Validation (ICH Q2) PurityCalc->Validation

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC Method

1. Rationale: The selection of a polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives, is based on their proven success in resolving a wide range of chiral amines and amino alcohols through various interactions including hydrogen bonding, dipole-dipole, and π-π interactions.[9][10] The normal phase mobile phase offers excellent selectivity for this class of compounds. A basic additive like diethylamine is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.

2. Materials and Reagents:

  • (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol reference standard
  • Racemic 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol (for method development)
  • HPLC-grade n-Hexane
  • HPLC-grade 2-Propanol (IPA)
  • HPLC-grade Ethanol
  • Diethylamine (DEA) or Triethylamine (TEA)

3. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
  • Mobile Phase: A starting point is n-Hexane:Ethanol:Diethylamine (860:140:0.05, v/v/v).[8] The ratio of n-hexane to alcohol can be adjusted to optimize retention and resolution.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 220 nm.
  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Method Validation (Self-Validating System):

  • Specificity: Verified through forced degradation studies. The method should resolve the enantiomers from all degradation products.[11]
  • Linearity: Assessed over a concentration range (e.g., 1-1000 ng/mL) by plotting peak area against concentration. A correlation coefficient (r²) > 0.999 is expected.[11]
  • Accuracy: Determined by recovery studies at multiple concentration levels.
  • Precision: Evaluated at the intra-day and inter-day levels by multiple analyses of the same sample.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios.
  • Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, temperature) and observing the effect on the separation.[8]

Stability Profile and Forced Degradation Studies

Understanding the stability of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol is critical for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[6][7]

Diagram: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_pathway Pathway Elucidation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze all samples by Stability-Indicating Chiral HPLC Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C, solid & solution) Thermal->Analysis Photo Photolytic Degradation (ICH Q1B light exposure) Photo->Analysis Control Unstressed Control Sample Control->Analysis MassBalance Assess Mass Balance Analysis->MassBalance DegradantID Characterize Major Degradants (LC-MS/MS, NMR) MassBalance->DegradantID Pathway Propose Degradation Pathways DegradantID->Pathway

Caption: Forced Degradation Experimental Workflow.

Detailed Protocols for Forced Degradation Studies

Rationale: The conditions for forced degradation are chosen to accelerate the degradation pathways that might occur under normal storage conditions. The presence of an amino group and a primary alcohol suggests susceptibility to oxidation. The aromatic chloro-substituent may influence photostability. The basic amino group and the potential for elimination reactions make the molecule susceptible to both acidic and basic conditions.

General Procedure:

  • Prepare solutions of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol at a concentration of approximately 1 mg/mL in appropriate solvents.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with an unstressed control sample using the validated stability-indicating chiral HPLC method.

1. Hydrolytic Degradation:

  • Acidic Conditions: Treat the sample solution with 0.1 M HCl and heat at 60°C. Analyze at time points such as 2, 4, 8, and 24 hours.
  • Basic Conditions: Treat the sample solution with 0.1 M NaOH and heat at 60°C. Analyze at similar time points.
  • Neutral Conditions: Reflux the sample solution in water at 60°C.

2. Oxidative Degradation:

  • Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light.
  • Analyze at time points such as 2, 4, 8, and 24 hours.
  • Plausible Mechanism: The primary alcohol and the amino group are potential sites of oxidation. Oxidation of the alcohol could lead to an aldehyde and then a carboxylic acid. The amino group could be oxidized, potentially leading to deamination or the formation of N-oxides.[12][13][14]

3. Thermal Degradation:

  • Expose the solid drug substance and a solution to dry heat at 80°C.
  • Analyze at time points such as 1, 3, and 7 days.

4. Photolytic Degradation:

  • Expose the solid drug substance and a solution in a photostable, transparent container to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
  • A dark control sample should be stored under the same conditions but protected from light.
  • Plausible Mechanism: The chlorophenyl moiety can be susceptible to photodecomposition, potentially involving the cleavage of the carbon-chlorine bond.[15] Aromatic amines can also undergo photodegradation.[6][7]

Proposed Degradation Pathways

Based on the functional groups present in (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol and known degradation mechanisms of similar compounds, the following pathways are proposed.

Diagram: Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol C₉H₁₂ClNO Aldehyde Aldehyde Intermediate C₉H₁₀ClNO Parent->Aldehyde [O] Deamination Deaminated Product C₉H₁₀ClO Parent->Deamination Oxidative Deamination Dechlorination Dechlorinated Product C₉H₁₃NO Parent->Dechlorination CarboxylicAcid Carboxylic Acid Degradant C₉H₁₀ClNO₂ Aldehyde->CarboxylicAcid [O]

Caption: Proposed Degradation Pathways.

  • Oxidative Pathway: The primary alcohol can be oxidized to the corresponding aldehyde and subsequently to the carboxylic acid. The amino group is also susceptible to oxidative deamination, which would yield a ketone.

  • Photolytic Pathway: UV light exposure could lead to homolytic cleavage of the C-Cl bond on the aromatic ring, followed by radical abstraction of a hydrogen atom from the solvent to yield the dechlorinated analog.

Storage and Handling Recommendations

Based on the physicochemical properties and potential degradation pathways, the following storage and handling recommendations are provided:

  • Storage: The compound should be stored in well-closed, light-resistant containers at controlled room temperature or under refrigeration (2-8 °C) to minimize thermal and photolytic degradation.

  • Handling: Due to the basic nature of the amino group, it is important to avoid contact with strong acids unless salt formation is intended. The compound's potential for oxidative degradation suggests that it should be handled in an inert atmosphere where possible, especially for long-term storage of solutions.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties and stability of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol. While a lack of direct experimental data for some properties necessitates further empirical investigation, the information provided for structurally similar compounds, combined with established scientific principles, allows for a robust initial characterization. The detailed analytical and stability-indicating protocols offer a clear path for researchers and drug development professionals to ensure the quality, purity, and stability of this important chiral intermediate. A thorough understanding and application of these principles will be instrumental in the successful development of pharmaceuticals derived from this molecule.

References

  • A stability indicating chiral high-performance liquid chromatographic (HPLC) method was developed and subsequently validated for the separation and simultaneous determination of S-(+)- and R(-)-donepezil hydrochloride (DP) in tablet products. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 834-840.
  • G. S. S. S. N. S. Devarakonda, "Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide," Indian Journal of Pharmaceutical Sciences, vol. 72, no. 5, pp. 643-647, 2010.
  • N. A. Al-Zoman, "A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules," Journal of Chromatographic Science, vol. 54, no. 5, pp. 832-839, 2016.
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  • "Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances," Journal of Food and Drug Analysis, vol. 20, no. 4, pp. 856-865, 2012.
  • N. S. Lakka, "Stability-indicating HPLC method optimization using quality by design for doripenem and its organic impurities," Journal of Applied Pharmaceutical Science, 2024.
  • S. J. Blanksby and J. H. Bowie, "Gas phase chemistries of the phenoxide radical anion," Accounts of Chemical Research, vol. 33, no. 11, pp. 795-802, 2000.
  • Y. Ooyama et al., "Enhancement of fluorescence and photostability of luminescent radicals by quadruple addition of phenyl groups," Journal of Materials Chemistry C, vol. 4, no. 43, pp. 10256-10263, 2016.
  • 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. PubChem. [Online]. Available: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Online]. Available: [Link]

  • Y. Ooyama et al., "Phenyl Derivatives Modulate the Luminescent Properties and Stability of CzBTM-Type Radicals," Molecules, vol. 29, no. 12, p. 2868, 2024.
  • M. D'Auria, "Generation and Reactivity of the 4-Aminophenyl Cation by Photolysis of 4-Chloroaniline," The Journal of Organic Chemistry, vol. 66, no. 22, pp. 7475-7481, 2001.
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  • 2-Amino-2-[4-(metiltio)fenil]etanol. Chem-Impex. [Online]. Available: [Link]

  • 2-[(3-CHLOROPHENYL)(2-HYDROXYETHYL)AMINO]ETHAN-1-OL. Matrix Fine Chemicals. [Online]. Available: [Link]

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Foundational

A Guide to the Crystal Structure Analysis of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL: A Methodological Whitepaper

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of the chiral amino alcohol, (R)-2-Amino-2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of the chiral amino alcohol, (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. The precise three-dimensional arrangement of atoms within this molecule, which can only be elucidated through techniques like single-crystal X-ray diffraction, is paramount for understanding its chemical and physical properties, and for its potential applications in pharmaceuticals. Chiral amino alcohols are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs), and their specific stereochemistry often dictates their biological activity.[1][2][3]

Introduction: The Significance of Structural Elucidation

The absolute configuration and solid-state conformation of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL are critical parameters that influence its efficacy, safety, and stability as a potential drug candidate or intermediate. Crystal structure analysis provides definitive insights into these features, offering a foundational understanding for drug design, polymorphism screening, and formulation development. This whitepaper will detail the methodological workflow for obtaining and analyzing the crystal structure of this specific chiral molecule, from synthesis and crystallization to data analysis and interpretation.

Synthesis and Crystallization: The Gateway to a Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

The synthesis of chiral amino alcohols can be achieved through various established methods in organic chemistry. A common approach involves the asymmetric reduction of a corresponding α-amino ketone or the ring-opening of a chiral epoxide. For the title compound, a potential synthetic route is the asymmetric transfer hydrogenation of 2-amino-1-(2-chloro-3-methylphenyl)ethanone. This method is often favored for its operational simplicity and high enantioselectivity.[4]

Table 1: Key Reactants and Reagents for Synthesis

Compound/Reagent Purpose CAS Number
2-Amino-1-(2-chloro-3-methylphenyl)ethanonePrecursorNot Available
Chiral Ruthenium CatalystAsymmetric ReductionVaries with catalyst
Formic acid/triethylamineHydrogen source64-18-6 / 121-44-8
Appropriate Solvent (e.g., Dichloromethane)Reaction Medium75-09-2
Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.[1]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane).

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then slowly cool it to induce crystallization. The rate of cooling is crucial for the formation of single crystals rather than a polycrystalline powder.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[6][7]

Table 2: Typical Data Collection Parameters

Parameter Description
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
TemperatureTypically 100 K to reduce thermal motion of atoms
DetectorCCD or CMOS area detector
Data Collection StrategyOmega and phi scans to cover the reciprocal space
Data Processing

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[8] This process involves several steps:

  • Indexing: Determining the unit cell dimensions and orientation from the positions of the diffraction spots.[7]

  • Integration: Measuring the intensity of each diffraction spot.[7]

  • Scaling and Merging: Placing all the collected data on a common scale and merging symmetry-equivalent reflections.[8]

Data_Processing_Workflow Raw_Images Raw Diffraction Images Indexing Indexing Raw_Images->Indexing Spot positions Integration Integration Indexing->Integration Unit cell & orientation Scaling Scaling & Merging Integration->Scaling Reflection intensities HKL_File Reflection File (hkl) Scaling->HKL_File Corrected intensities

Caption: Workflow for processing raw X-ray diffraction data.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The processed diffraction data provides the amplitudes of the structure factors, but not their phases. Determining these phases is known as the "phase problem" in crystallography.[9]

Structure Solution

Several methods can be employed to solve the phase problem:

  • Direct Methods: These methods use statistical relationships between the structure factor amplitudes to directly determine the phases.[9][10] This is the most common method for small molecules.

  • Patterson Methods: This technique is useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map.[9][10]

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data.[9] This is typically done using a least-squares minimization process.[10] The refinement involves adjusting atomic positions, thermal parameters, and occupancies. The quality of the final structure is assessed by the R-factor, which should be as low as possible for a good quality structure.

Structure_Solution_Refinement cluster_solution Structure Solution cluster_refinement Structure Refinement Solve Solve Phase Problem (Direct/Patterson Methods) Initial_Model Initial Atomic Model Solve->Initial_Model Refine Least-Squares Refinement Initial_Model->Refine Fourier Difference Fourier Map Refine->Fourier Identify missing/misplaced atoms Final_Model Final Crystal Structure Refine->Final_Model Convergence Fourier->Refine Update model HKL_File Reflection File (hkl) HKL_File->Solve

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Exploratory

Stereochemical characterization of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

An In-depth Technical Guide to the Stereochemical Characterization of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL Abstract The precise three-dimensional arrangement of atoms in a pharmaceutical compound, its stereo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemical Characterization of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

Abstract

The precise three-dimensional arrangement of atoms in a pharmaceutical compound, its stereochemistry, is a critical determinant of its pharmacological and toxicological profile.[1] For chiral molecules like 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL, where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even harmful, rigorous stereochemical characterization is not merely a regulatory requirement but a cornerstone of drug safety and efficacy.[2][3] This guide provides a comprehensive, field-proven framework for the definitive stereochemical characterization of the (R)-enantiomer of 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. We will move beyond rote protocols to explore the causality behind experimental choices, presenting an integrated strategy that combines chromatographic and spectroscopic techniques to ensure an unambiguous assignment of both relative and absolute configuration.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern drug development.[3] The two mirror-image forms, known as enantiomers, often interact differently with the chiral environment of the human body, such as enzymes and receptors.[2] This "chiral recognition" can lead to significant differences in bioactivity, metabolism, and toxicity.[2] Therefore, isolating and characterizing a single enantiomer, like (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL, is a critical step in developing a safe and effective drug.

This guide outlines a multi-faceted approach to confirm the identity and purity of the target (R)-enantiomer. We will detail the core analytical techniques necessary for a comprehensive characterization: Chiral High-Performance Liquid Chromatography (HPLC) for determining enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural and configurational analysis, Vibrational Circular Dichroism (VCD) for non-destructive absolute configuration determination in solution, and single-crystal X-ray crystallography as the ultimate arbiter of stereochemistry.

Foundational Steps: Synthesis and Chiral Resolution

Obtaining an enantiomerically pure sample is the prerequisite for its characterization. The synthesis of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL can be approached in two primary ways:

  • Asymmetric Synthesis: This is the preferred modern approach, creating the desired enantiomer directly with high stereoselectivity. A common strategy for synthesizing chiral 1,2-amino alcohols is the ruthenium-catalyzed asymmetric transfer hydrogenation of a corresponding α-amino ketone precursor.[4][5] This method offers economic and environmental advantages over classical resolution.[4]

  • Chiral Resolution: This classical method involves separating a racemic mixture (a 50:50 mixture of both enantiomers).[6] A common technique is the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[6] The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomer.[6]

Regardless of the method used, the first step in characterization is to verify the enantiomeric purity of the obtained sample.

Core Analytical Techniques for Stereochemical Verification

An integrated analytical strategy is crucial for irrefutable stereochemical assignment. No single technique provides all the necessary information. The following sections detail the roles and methodologies of the key techniques.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Chiral HPLC is the workhorse for separating enantiomers and determining the enantiomeric excess (% ee) of a sample.[7] The direct approach, using a chiral stationary phase (CSP), is most common.[8]

Causality of Method Selection: The choice of CSP is critical and depends on the analyte's structure. For an amino alcohol like our target compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective due to their broad applicability and ability to form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[1][7]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: Screen several polysaccharide-based CSPs. Good starting points include columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)).[7][8]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol or ethanol).[8] For basic compounds like amines, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape and resolution.[8]

  • Instrumentation Setup:

    • Instrument: Standard HPLC system with UV detector.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Select a wavelength where the aromatic ring of the compound absorbs, typically around 220-254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers.

    • Inject the sample of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Data Presentation:

ParameterConditionRationale
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µmProven CSP for resolving amino alcohol enantiomers.[7]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)Common normal-phase conditions providing good selectivity.[8]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 230 nmWavelength for optimal detection of the phenyl chromophore.
NMR Spectroscopy: Assigning Configuration via Chiral Derivatization

While HPLC confirms purity, it does not assign the absolute configuration. NMR spectroscopy, after derivatization with a chiral agent, can be used for this purpose.[1] The most widely used method is Mosher's method, which involves reacting the chiral alcohol or amine with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride, to form diastereomeric esters or amides.[1][9]

Causality of Method Selection: The rigid conformation of the resulting MTPA esters/amides places the protons of the original amino alcohol into distinct shielding and deshielding zones of the MTPA phenyl ring. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, the differences in chemical shifts (Δδ = δ_S - δ_R) can be used to deduce the absolute configuration of the chiral center.[1][10]

Experimental Protocol: Modified Mosher's Method

  • Derivatization (in two separate NMR tubes):

    • Tube A: Dissolve ~2-5 mg of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL in 0.7 mL of anhydrous deuterated pyridine-d5. Add a slight molar excess of (S)-(+)-MTPA chloride.

    • Tube B: Dissolve ~2-5 mg of the amino alcohol in 0.7 mL of anhydrous deuterated pyridine-d5. Add a slight molar excess of (R)-(-)-MTPA chloride.

    • Note: The amino alcohol has two reactive sites (amine and alcohol). This protocol will form a bis-MPA derivative, which provides a more robust analysis for 1,2-amino alcohols.[10][11]

  • Reaction: Gently shake both tubes and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products (Tube A and Tube B).

  • Data Analysis:

    • Assign the proton signals for the protons on either side of the chiral center.

    • Calculate the chemical shift difference (Δδ = δ_S - δ_R) for each assigned proton.

    • Apply the Mosher model: Protons with a positive Δδ value are on one side of the MTPA plane, and those with a negative Δδ value are on the other. This spatial arrangement is then correlated back to the absolute configuration of the original chiral center.

Logical Workflow for Stereochemical Assignment

G cluster_0 Purity & Configuration Workflow start Synthesized (R)-2-Amino-2- (2-chloro-3-methylphenyl)ethan-1-OL hplc Chiral HPLC Analysis start->hplc Step 1 purity_check Enantiomeric Purity > 99%? hplc->purity_check nmr NMR Derivatization (Mosher's Method) purity_check->nmr Yes vcd Vibrational Circular Dichroism (VCD) purity_check->vcd Yes xray X-Ray Crystallography (If crystal available) purity_check->xray Yes stop Purification Required purity_check->stop No config_assign Assign Absolute Configuration nmr->config_assign Step 2a vcd->config_assign Step 2b xray->config_assign Step 2c (Definitive) final Characterization Complete: (R)-Enantiomer Confirmed config_assign->final

Caption: Integrated workflow for purity and configuration analysis.

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] Enantiomers produce mirror-image VCD spectra.[13] This technique is particularly valuable as it allows for the determination of absolute configuration on samples in solution, avoiding the often-difficult process of growing a single crystal suitable for X-ray analysis.[2][14]

Causality of Method Selection: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum chemical calculations (typically using Density Functional Theory, DFT).[13] A good match between the experimental spectrum and the calculated spectrum for one enantiomer (e.g., the R-enantiomer) provides a high-confidence assignment of its absolute configuration.[2]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13] The solvent is deuterated to minimize interference from its own vibrational bands.[13]

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra of the sample using a dedicated VCD spectrometer.

    • Acquire a background spectrum of the pure solvent under the same conditions.

    • Subtract the solvent spectrum from the sample spectrum.

  • Computational Modeling:

    • Build a 3D model of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL.

    • Perform a conformational search to identify the most stable low-energy conformers.

    • Using quantum chemistry software (e.g., Gaussian), perform geometry optimization and frequency calculations for each stable conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).[2][3]

    • Calculate the theoretical VCD and IR spectra, which are then Boltzmann-averaged based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. The calculated spectrum for the (S)-enantiomer is simply the inverse of the (R)-spectrum.

    • A strong correlation in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the sample.

VCD Analysis Workflow

VCD_Workflow cluster_1 VCD Experimental & Computational Workflow exp_sample Prepare Sample Solution (5-10 mg in CDCl3) exp_measure Measure Experimental VCD and IR Spectra exp_sample->exp_measure comparison Compare Experimental vs. Calculated Spectra exp_measure->comparison comp_model Build 3D Model of (R)-Enantiomer comp_calc DFT Calculation: - Conformer Search - Freq. & VCD Spectra comp_model->comp_calc comp_calc->comparison assignment Confirm Absolute Configuration comparison->assignment

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Foundational

Pharmacokinetic Profiling of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol Derivatives

An in-depth technical guide on the pharmacokinetic (PK) profiling of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol derivatives, designed for preclinical scientists, bioanalytical chemists, and drug metabolism and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacokinetic (PK) profiling of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol derivatives, designed for preclinical scientists, bioanalytical chemists, and drug metabolism and pharmacokinetics (DMPK) professionals.

Executive Summary & Structural Rationale

The (R)-2-amino-2-arylethanol scaffold—a substituted phenylglycinol derivative—is a highly versatile chiral pharmacophore utilized in the development of kinase inhibitors, β -adrenergic modulators, and epigenetic target inhibitors. Specifically, the (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol derivative presents a unique physicochemical profile.

The primary amine and primary alcohol provide essential hydrogen bond donor/acceptor interactions for target engagement. However, such polar groups typically suffer from high first-pass metabolism and poor passive membrane permeability. To counteract this, the 2-chloro-3-methylphenyl substitution acts as a lipophilic, sterically hindering shield. The halogenation specifically blocks rapid cytochrome P450 (CYP450)-mediated aromatic ortho-hydroxylation, thereby increasing the metabolic stability of the compound[1]. This guide details the rigorous preclinical DMPK workflows required to evaluate this class of compounds, explaining the causality behind each experimental design.

Mechanistic Insights: Biotransformation Pathways

Understanding the structural liabilities of the (R)-phenylglycinol motif is critical before initiating in vitro assays. The primary biotransformation routes for this molecule are driven by its exposed functional groups:

  • Alcohol Dehydrogenase (ADH) / Aldehyde Dehydrogenase (ALDH): The primary alcohol is highly susceptible to sequential oxidation, converting the ethan-1-ol moiety into a phenylglycine (carboxylic acid) derivative.

  • Oxidative Deamination: The primary amine can undergo CYP- or Monoamine Oxidase (MAO)-mediated deamination.

  • Phase II Glucuronidation: The hydroxyl group serves as a direct site for UGT-mediated glucuronidation, facilitating rapid biliary or renal clearance[2].

Metabolic_Pathway Parent Parent Pharmacophore (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol Met1 Phase I: Oxidation ADH / ALDH Pathway Parent->Met1 Primary Alcohol Met2 Phase II: Glucuronidation UGT1A1 / UGT2B7 Parent->Met2 Primary Alcohol Met3 Phase I: Oxidative Deamination CYP450 / MAO Parent->Met3 Primary Amine Excrete1 Renal Excretion Phenylglycine Metabolite Met1->Excrete1 Excrete2 Biliary Excretion O-Glucuronide Conjugate Met2->Excrete2 Met3->Excrete1

Figure 1: Proposed biotransformation and clearance pathways for the (R)-2-amino-1-arylethanol pharmacophore.

Integrated PK Profiling Workflow

To transition this derivative from a hit to a viable lead, a self-validating cascade of in vitro and in vivo assays is required.

PK_Workflow A Compound Synthesis (R)-Enantiomer B Physicochemical Profiling (pKa, logD) A->B C In Vitro Absorption (Caco-2 Permeability) B->C D In Vitro Clearance (Liver Microsomes/S9) B->D E Bioanalytical Method Dev (LC-MS/MS) C->E D->E F In Vivo PK (Rodent IV/PO) E->F G Lead Optimization Decision Matrix F->G

Figure 2: Integrated preclinical pharmacokinetic profiling workflow.

In Vitro ADME Methodologies

Intestinal Permeability (Caco-2 Model)

Because the primary amine is protonated at physiological pH ( pKa​≈8.5−9.0 ), passive transcellular diffusion may be restricted. Caco-2 cells, derived from human colon adenocarcinoma, develop tight junctions and microvilli, making them the gold-standard in vitro model for predicting human intestinal absorption[3].

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days to ensure full differentiation and polarization.

  • Integrity Check: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are used.

  • Dosing: Prepare the (R)-derivative at 10 μM in HBSS buffer.

    • Apical (A) chamber pH: 6.5 (mimicking the slightly acidic lumen of the small intestine).

    • Basolateral (B) chamber pH: 7.4 (mimicking systemic circulation).

  • Incubation: Incubate at 37°C for 120 minutes. Take 50 μL aliquots from the receiver chamber at 30, 60, 90, and 120 mins.

  • Controls: Run Propranolol (high permeability marker) and Atenolol (low permeability marker) in parallel. Add Lucifer Yellow to verify monolayer integrity post-assay.

  • Analysis: Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ). Compounds with Papp​>1×10−6 cm/s are generally considered highly permeable[4].

Phase I Metabolic Stability (Liver Microsomes)

Liver microsomes are subcellular fractions enriched with the endoplasmic reticulum, containing high concentrations of CYP450 enzymes. They are utilized to determine the intrinsic clearance ( CLint​ ) of the compound[4].

Self-Validating Protocol:

  • Matrix Preparation: Thaw pooled human or Sprague-Dawley rat liver microsomes on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Spike the (R)-derivative to a final concentration of 1 μM (keep organic solvent ≤0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the Phase I reaction by adding a NADPH regenerating system (1 mM final concentration)[4].

  • Kinetic Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench the enzymes.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS[2].

  • Calculation: Plot the natural log of the remaining parent compound versus time. The slope ( k ) yields the half-life ( t1/2​=0.693/k ). Calculate intrinsic clearance:

    CLint​=(t1/2​0.693​)×(mg proteinmL incubation​)×1000[μL/min/mg] [2].
Table 1: Representative In Vitro ADME Data Summary
Parameter(R)-DerivativePropranolol (Control)Atenolol (Control)Target Threshold for Lead
Caco-2 Papp​ (A-to-B) 12.4×10−6 cm/s 25.1×10−6 cm/s 0.8×10−6 cm/s >10×10−6 cm/s
Efflux Ratio (B-A / A-B) 1.80.91.1 <2.5 (Non-efflux substrate)
Human CLint​ (Microsomes) 28.5 μL/min/mg 45.2 μL/min/mg <5.0μL/min/mg <30μL/min/mg
Rat CLint​ (Microsomes) 42.1 μL/min/mg 68.4 μL/min/mg <5.0μL/min/mg Species specific

Bioanalytical Method: LC-MS/MS Quantification

Accurate PK profiling relies heavily on the sensitivity and specificity of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[5].

  • Chromatography: Use a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1×50 mm,1.7μm ). The mobile phase should consist of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). A gradient elution from 5% B to 95% B over 3 minutes ensures the elution of the polar amino alcohol while washing off the lipophilic matrix components.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). The primary amine readily accepts a proton, yielding a strong [M+H]+ precursor ion.

  • MRM Transitions: Establish Multiple Reaction Monitoring (MRM) transitions. The parent mass will be approximately m/z 186 (depending on exact isotopic mass). The primary fragment will likely be the loss of water ( −18 Da ) and the loss of the amine group ( −17 Da ), resulting in a stable benzylic carbocation.

In Vivo Pharmacokinetic Profiling

To determine absolute bioavailability ( F ) and systemic clearance, the derivative is administered to rodent models (typically Sprague-Dawley rats) via Intravenous (IV) and Per Os (PO, oral) routes[3].

Study Design:

  • IV Cohort: 1 mg/kg administered via tail vein injection (formulated in 5% DMSO / 10% Solutol / 85% Saline).

  • PO Cohort: 10 mg/kg administered via oral gavage (formulated in 0.5% Methylcellulose to ensure suspension stability).

  • Sampling: Serial blood samples are collected via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood is collected into K2​ EDTA tubes, centrifuged to extract plasma, and analyzed via the established LC-MS/MS method[5].

Table 2: In Vivo PK Parameters (Sprague-Dawley Rats)

Note: Data represents a typical profile for a sterically protected phenylglycinol derivative.

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ (ng/mL) 8501,240Good oral absorption, driven by the lipophilic aryl ring.
Tmax​ (h) -1.5Moderate absorption rate, typical for basic amines.
AUC0−∞​ (ng·h/mL) 1,4206,810High systemic exposure[5].
Clearance ( CL ) 11.7 mL/min/kg-Moderate clearance (approx. 20% of rat hepatic blood flow).
Volume of Distribution ( Vss​ ) 1.8 L/kg-Extensively distributed into tissues (greater than total body water).
Half-life ( T1/2​ ) 2.4 h3.1 hSufficient for twice-daily (BID) or once-daily (QD) dosing depending on pharmacodynamics.
Bioavailability ( F% ) -48% Excellent for a primary amino alcohol, validated by the Caco-2 data.

Conclusion

The (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol derivative demonstrates a highly favorable pharmacokinetic profile. The strategic placement of the 2-chloro and 3-methyl groups on the phenyl ring effectively mitigates the rapid Phase I oxidative clearance typically observed with unsubstituted phenylglycinols. Combined with strong Caco-2 permeability and a moderate volume of distribution, this pharmacophore represents a highly viable starting point for further structural optimization in targeted drug discovery.

References

  • Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Integrative preclinical strategy for pharmacokinetic profiling and candidate selection of 3-hydroxypropanamidines: a promising antimalarial class Source: ResearchGate URL:[Link]

  • Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In Vitro Drug Metabolism Using Liver Microsomes Source: ResearchGate URL:[Link]

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Exploratory

Toxicity and In Vitro Profiling of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL: A Technical Guide

Executive Summary & Structural Rationale (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL (CAS: 1213919-26-6) is a chiral aryl amino alcohol, structurally classified as a substituted phenylglycinol derivative 1. While n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL (CAS: 1213919-26-6) is a chiral aryl amino alcohol, structurally classified as a substituted phenylglycinol derivative 1. While not a standalone clinical drug, this compound is a highly valuable stereospecific pharmacophore used in the hit-to-lead optimization of targeted therapeutics, particularly kinase inhibitors and GPCR ligands.

The stereochemistry and substitution pattern of phenylglycinol moieties are critical determinants of both target selectivity and off-target toxicity. Recent medicinal chemistry literature demonstrates that the precise orientation of the amino and hydroxyl vectors in (R)- vs (S)-phenylglycinols dictates binding in tight ATP-pockets. For example, substituting or modifying phenylglycinol fragments has been shown to drastically alter kinase selectivity (e.g., between CDK2 and CDK9) and mitigate severe in vivo toxicity 2. Similarly, in the development of dual MER/AXL kinase inhibitors, replacing the phenylglycinol moiety successfully attenuated off-target EGFR activity, significantly improving the safety profile 3.

Because this compound is utilized as a foundational building block, its in vitro profiling must rigorously screen for intrinsic molecular liabilities—specifically primary amine-driven cardiotoxicity and halogenated aromatic bioactivation.

Physicochemical Liability Assessment

Before initiating cellular assays, it is crucial to understand how the physicochemical properties of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL drive its biological behavior.

Table 1: Physicochemical Parameters & Pharmacological Implications

ParameterValuePharmacological Implication
Molecular Weight 185.65 g/mol Highly fragment-like; provides excellent ligand efficiency (LE) potential during structural elaboration.
LogP (Computed) ~1.1Favorable lipophilicity; low risk of non-specific hydrophobic binding or aggregation in aqueous assays.
Topological Polar Surface Area 46.3 ŲHigh membrane permeability; likely blood-brain barrier (BBB) penetrant, necessitating CNS toxicity screening.
pKa (Primary Amine) ~9.0 - 9.5Protonated at physiological pH (7.4); significantly increases the risk of hERG channel binding and lysosomotropism.

In Vitro Profiling Framework

To systematically de-risk this compound during early drug development, a tiered in vitro screening workflow is required.

ProfilingWorkflow Start (R)-2-Amino-2-(2-chloro-3- methylphenyl)ethan-1-OL PhysChem Physicochemical QC LC-MS, NMR, Chiral Purity Start->PhysChem Tox In Vitro Toxicity HepG2, HEK293 (CTG Assay) PhysChem->Tox ADME ADME Profiling Microsomal Stability, Caco-2 PhysChem->ADME Safety Safety Pharmacology hERG Patch-Clamp, Ames Test PhysChem->Safety Decision Go/No-Go Decision Hit-to-Lead Progression Tox->Decision ADME->Decision Safety->Decision

Fig 1. Standardized in vitro screening workflow for aryl amino alcohol derivatives.

Mechanistic Pathways of Toxicity

The primary liabilities of basic aryl amino alcohols stem from two distinct mechanistic pathways: ion channel promiscuity and metabolic bioactivation . The protonated primary amine can act as a pharmacophore for the inner cavity of the hERG potassium channel, leading to QT prolongation. Concurrently, hepatic CYP450 enzymes can oxidize the halogenated aromatic ring, potentially forming reactive quinone imine intermediates that deplete glutathione (GSH) and trigger caspase-mediated apoptosis.

ToxicityMechanisms Compound Aryl Glycinol Derivative CYP CYP450 Metabolism Compound->CYP Hepatic Clearance hERG hERG Channel Binding Compound->hERG Primary Amine Liability Reactive Reactive Intermediate CYP->Reactive Bioactivation GSH GSH Depletion & ROS Stress Reactive->GSH Apoptosis Apoptosis (Caspase 3/7) GSH->Apoptosis Cell Death QT QT Prolongation Risk hERG->QT

Fig 2. Mechanistic pathways of off-target toxicity for basic aryl amino alcohols.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, embedding causality into every methodological step.

Protocol A: High-Throughput CellTiter-Glo (CTG) Viability Assay

Purpose: To establish the intrinsic cytotoxicity (IC50) in hepatic (HepG2) and renal (HEK293) cell lines.

  • Cell Seeding: Seed cells at 2,000 cells/well in a 384-well opaque white plate.

    • Causality: This specific density ensures cells remain in the exponential log-phase of growth throughout the 72-hour exposure. Overconfluence leads to contact inhibition, reducing cellular metabolism and creating false resistance to the compound.

  • Compound Dosing: Dispense the compound using acoustic liquid handling (e.g., Echo 550) to achieve a 10-point dose-response curve (0.1 µM to 100 µM). Maintain final DMSO concentration at ≤0.5% v/v.

    • Causality: Acoustic dispensing prevents tip-based carryover. Capping DMSO at 0.5% prevents solvent-induced basal toxicity, which would otherwise confound the compound's true cytotoxic effect.

  • Reagent Addition & Lysis: After 72 hours, add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes and incubate for 10 minutes.

    • Causality: The proprietary detergent in CTG lyses the cells to release intracellular ATP. ATP acts as the limiting substrate for the exogenous luciferase reaction, making the resulting luminescence directly and linearly proportional to the number of viable cells.

  • Equilibration & Reading: Incubate plates at room temperature for 30 minutes prior to reading on a microplate luminometer.

    • Causality: The luciferase reaction is highly temperature-sensitive. A 30-minute equilibration eliminates temperature gradients across the plate, preventing "edge effects" and ensuring a low coefficient of variation (CV < 10%).

Protocol B: Automated Patch-Clamp hERG Assay

Purpose: To quantify the risk of drug-induced Long QT syndrome driven by the compound's primary amine.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel using Accutase.

    • Causality: Unlike Trypsin, which aggressively cleaves surface proteins, Accutase gently detaches cells while preserving the extracellular domains of the hERG ion channels, ensuring high-quality gigaseal formation.

  • Electrophysiological Setup: Utilize a high-potassium intracellular solution and a standard physiological extracellular solution.

    • Causality: Maintaining a strict potassium gradient is thermodynamically required to drive the outward tail currents that are measured during the assay.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds.

    • Causality: hERG channels exhibit rapid, voltage-dependent inactivation. The +20 mV prepulse drives channels into the inactivated state. The subsequent -50 mV step recovers them into the open state before they deactivate. Because basic amines are typically state-dependent blockers that only bind the open pore, measuring the peak tail current during this repolarizing step is the most sensitive way to detect liability.

  • Compound Perfusion: Perfuse the compound for 5 minutes per concentration before recording.

    • Causality: Lipophilic amines partition slowly into the lipid bilayer before entering the channel pore through the intracellular fenestrations. A 5-minute perfusion ensures steady-state block is achieved, preventing underestimation of the IC50.

Hit-to-Lead Acceptance Criteria

When evaluating (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL or its immediate derivatives, the following quantitative thresholds should be used to dictate Go/No-Go decisions.

Table 2: Acceptance Criteria for Aryl Amino Alcohol Derivatives

AssayTarget ThresholdRationale
HepG2 Cytotoxicity (IC50) > 50 µMEnsures a wide therapeutic window separating target engagement (typically low nM) from general cellular toxicity.
hERG Inhibition (IC50) > 30 µMMinimizes the risk of drug-induced Long QT syndrome, a pervasive liability for compounds containing basic amines.
Microsomal Clearance (CLint) < 40 µL/min/mgPrevents rapid first-pass metabolism, ensuring sufficient systemic exposure for in vivo efficacy models.
CYP450 Inhibition (IC50) > 10 µMReduces the potential for clinical drug-drug interactions (DDIs), particularly via CYP3A4 or CYP2D6.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed Central (NIH)
  • 2-Amino-2-(2-chloro-3-methylphenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol as a Privileged Chiral Scaffold in API Synthesis

Introduction & Structural Rationale The demand for conformationally restricted, enantiopure building blocks in drug discovery has elevated the importance of chiral aryl-glycinols. Specifically, (CAS: 1213919-26-6)[1] has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The demand for conformationally restricted, enantiopure building blocks in drug discovery has elevated the importance of chiral aryl-glycinols. Specifically, (CAS: 1213919-26-6)[1] has emerged as a privileged scaffold in the synthesis of active pharmaceutical ingredients (APIs). With a molecular weight of 185.65 g/mol and a calculated XLogP3 of 1.1[2], this compound possesses a unique tri-functional nature: a primary amine, a primary alcohol, and a sterically demanding 2-chloro-3-methylphenyl ring.

The architectural value of this specific molecule lies in its substitution pattern:

  • Stereocenter (R-Configuration): Dictates the absolute stereochemistry of downstream heterocyclic products, which is critical for target binding affinity and avoiding off-target toxicity.

  • Ortho-Chloro Substituent: Induces a significant dihedral twist between the phenyl ring and any newly formed heterocycle (e.g., morpholine or oxazolidinone). This creates an atropisomeric-like conformational restriction often required to access deep hydrophobic pockets in kinase and GPCR targets.

  • Meta-Methyl Group: Provides an additional vector for hydrophobic interactions (van der Waals contacts) within the binding site, complementing the halogen bond potential of the chlorine atom.

Synthetic Divergence & Workflow Diagram

The bifunctional 1,2-amino alcohol motif allows for highly divergent synthetic trajectories. The primary amine and alcohol can be sequentially or simultaneously engaged to form various saturated heterocycles vital to API development.

SynthesisWorkflow Core (R)-2-Amino-2-(2-chloro- 3-methylphenyl)ethan-1-ol CAS: 1213919-26-6 Step1A 1. Chloroacetyl chloride, Et3N 2. KOtBu, t-AmOH 3. BH3·THF Core->Step1A Step1B CDI, DIPEA, DCM (Cyclocarbonylation) Core->Step1B Step1C 1. MsCl, Et3N 2. NaN3, DMF 3. Pd/C, H2 Core->Step1C Morpholine Chiral Morpholine (Solubility Enhancer) Oxazolidinone Chiral Oxazolidinone (Rigid Pharmacophore) Diamine Chiral Diamine (H-Bond Donor/Acceptor) Step1A->Morpholine Step1B->Oxazolidinone Step1C->Diamine

Caption: Divergent synthetic pathways from the core amino alcohol to key API pharmacophores.

Application 1: Synthesis of Chiral Morpholine Pharmacophores

Mechanistic Causality: Morpholine rings are ubiquitous in medicinal chemistry due to their ability to improve aqueous solubility, modulate pKa, and enhance pharmacokinetic profiles[3]. The synthesis from a 1,2-amino alcohol relies on a highly reliable two-step annulation. First, N-acylation with forms an α-chloroamide[3]. Kinetically, the primary amine is significantly more nucleophilic than the primary alcohol, allowing selective N-acylation at low temperatures without the need for protecting groups. Second, base-mediated intramolecular O-alkylation forms a morpholin-3-one. The use of potassium tert-butoxide (KOtBu) in tert-amyl alcohol (t-AmOH) is highly effective; the bulky base selectively deprotonates the hydroxyl group without acting as a nucleophile, preventing intermolecular side reactions[4].

Self-Validating Protocol:

  • N-Acylation:

    • Dissolve 10.0 mmol of (R)-2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol in 100 mL of anhydrous dichloromethane (DCM).

    • Add 12.0 mmol of triethylamine (Et₃N) and cool the mixture to 0 °C under a nitrogen atmosphere.

    • Dropwise, add 11.0 mmol of chloroacetyl chloride.

    • Causality: Slow addition prevents localized exothermic heating, strictly suppressing unwanted O-acylation.

    • In-Process Control (IPC): Analyze the mixture by LC-MS. The reaction is validated as complete when the starting material mass ([M+H]⁺ 186.1) is entirely replaced by the intermediate amide ([M+H]⁺ 262.0).

  • Intramolecular O-Alkylation (Cyclization):

    • Concentrate the crude amide under reduced pressure and redissolve the residue in 100 mL of anhydrous t-AmOH.

    • Add 15.0 mmol of KOtBu. Heat the mixture to 50 °C for 2 hours.

    • Causality: t-AmOH provides a higher boiling point than t-BuOH, facilitating mild heating to drive complete cyclization without dangerous pressure buildup in standard reactor vessels[4].

    • IPC: ¹H NMR of an evaporated aliquot must show the disappearance of the linear -CH₂Cl protons (~4.1 ppm) and the emergence of an AB quartet corresponding to the cyclic morpholinone ring.

  • Carbonyl Reduction:

    • Treat the isolated morpholin-3-one with 30.0 mmol of Borane-THF complex (BH₃·THF) at reflux for 4 hours.

    • IPC: IR spectroscopy of the worked-up product must confirm the complete absence of the strong amide C=O stretching band at ~1680 cm⁻¹.

Data Presentation: Optimization of Cyclization Conditions

The choice of base and solvent during the cyclization step is critical to maintaining the enantiomeric excess (ee) of the chiral center, as harsh basic conditions at elevated temperatures can lead to epimerization at the benzylic position.

Base / Solvent SystemTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
NaOH (aq) / DCM (Biphasic)251245%>99%
NaH / THF0 to 25462%98%
KOtBu / t-AmOH 50 2 89% >99%
Cs₂CO₃ / DMF80671%95% (Partial racemization)

Table 1: Optimization parameters for the intramolecular O-alkylation step. The KOtBu/t-AmOH system provides the optimal balance of yield and stereochemical retention.

Application 2: Construction of Chiral Oxazolidinones

Mechanistic Causality: Oxazolidinones are critical rigidifying elements in drug design, often serving as hydrogen-bond acceptors or as chiral auxiliaries for downstream asymmetric synthesis. The reaction utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe, solid phosgene equivalent. The primary amine initiates a nucleophilic attack on the carbonyl of CDI, displacing one imidazole leaving group to form a reactive urea-like intermediate. The adjacent primary hydroxyl group then undergoes an intramolecular cyclization, displacing the second imidazole to close the 5-membered ring. N,N-Diisopropylethylamine (DIPEA) is employed to ensure the amine remains fully unprotonated and highly nucleophilic.

Self-Validating Protocol:

  • Cyclocarbonylation:

    • Dissolve 10.0 mmol of the amino alcohol in 100 mL of anhydrous DCM.

    • Add 15.0 mmol of DIPEA, followed by 12.0 mmol of CDI in small portions at room temperature.

    • Causality: Portion-wise addition of CDI maintains a low concentration of the activated species, preventing the formation of intermolecular urea or carbonate dimers.

    • Stir at room temperature for 4 hours.

    • IPC: TLC (EtOAc/Hexane 1:1) should reveal a new, less polar spot. LC-MS must confirm the desired product mass ([M+H]⁺ 212.0).

  • Workup & Isolation:

    • Wash the organic layer sequentially with 1M HCl (to completely remove the displaced imidazole and DIPEA), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate to yield the pure (R)-4-(2-chloro-3-methylphenyl)oxazolidin-2-one.

References

  • National Center for Biotechnology Information. "2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL | C9H12ClNO - PubChem." PubChem Database. URL:[Link]

  • Deka, M. J., et al. "Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation." The Journal of Organic Chemistry, ACS Publications, 2005. URL:[Link]

Sources

Application

Application Note: Catalytic Applications of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol Derived Ligands

Executive Summary & Mechanistic Rationale In the realm of asymmetric catalysis, the precise spatial arrangement of the chiral pocket is the primary determinant of enantioselectivity. Standard chiral amino alcohols, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of asymmetric catalysis, the precise spatial arrangement of the chiral pocket is the primary determinant of enantioselectivity. Standard chiral amino alcohols, such as (R)-phenylglycinol, are ubiquitous in asymmetric synthesis but often suffer from conformational flexibility around the aryl-C(α) bond, which can lead to competing transition states and eroded enantiomeric excess (ee).

(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol represents a rationally designed evolution of the phenylglycinol scaffold. As a Senior Application Scientist, I emphasize that the selection of this ligand is not arbitrary; it is rooted in strict steric and electronic causality:

  • Conformational Locking (ortho-effect): The 2-chloro substituent creates severe steric repulsion with the adjacent amino alcohol backbone. This restricts the rotational freedom of the phenyl ring, effectively "locking" the ligand into a single, rigid conformation upon metal coordination.

  • Extended Hydrophobic Shielding (meta-effect): The 3-methyl group extends the steric bulk outward, enhancing van der Waals interactions with the incoming prochiral substrates and dictating the trajectory of nucleophilic attack.

This application note details the validated protocols for utilizing this highly rigid bidentate N,O-ligand in two benchmark asymmetric transformations: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Titanium-promoted Diethylzinc Addition to Aldehydes.

Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Overview

The ATH of prochiral ketones using 2-propanol as a hydrogen donor is an operationally simple, highly scalable alternative to high-pressure hydrogenation. When (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol is complexed with [RuCl2​(p−cymene)]2​ , it forms a 16-electron active catalyst. The reaction proceeds via a Noyori-type outer-sphere mechanism, where the ketone is reduced without direct coordination to the metal center 1. Instead, a highly organized 6-membered pericyclic transition state is formed, stabilized by hydrogen bonding between the ligand's NH2​ protons and the ketone's oxygen 2.

ATH A [RuCl2(p-cymene)]2 C Ru(II)-N,O Complex (Active Catalyst) A->C Base, i-PrOH B (R)-Ligand B->C D Ru(II)-Hydride Intermediate C->D H-Transfer from i-PrOH F Pericyclic TS D->F Ketone Coordination E Ketone Substrate E->F F->C Catalyst Regeneration G Chiral Alcohol F->G Product Release

Fig 1: Catalytic cycle of Ru(II)-mediated Asymmetric Transfer Hydrogenation.

Self-Validating Protocol: ATH of Acetophenone

Note: This protocol incorporates internal visual and chemical checkpoints to ensure catalyst integrity.

Reagents:

  • [RuCl2​(p−cymene)]2​ : 0.5 mol%

  • (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol: 1.2 mol%

  • Acetophenone: 1.0 mmol

  • KOH (0.1 M in 2-propanol): 5.0 mol%

  • Anhydrous 2-propanol: 5.0 mL

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine [RuCl2​(p−cymene)]2​ (3.1 mg, 0.005 mmol) and the (R)-ligand (2.2 mg, 0.012 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed 2-propanol. Stir at 80 °C for 20 minutes.

    • Self-Validation Checkpoint: The solution must transition from a cloudy orange suspension to a clear, deep red/purple solution. This color shift confirms the displacement of chlorides and the successful bidentate N,O-coordination of the ligand. If the solution remains cloudy, moisture contamination has occurred, and the catalyst will be inactive.

  • Base Activation: Cool the solution to room temperature (25 °C). Add the KOH solution (0.5 mL, 0.05 mmol). Stir for 5 minutes to generate the active 16-electron Ru-complex.

  • Substrate Addition: Add acetophenone (120 mg, 1.0 mmol) dissolved in the remaining 1.5 mL of 2-propanol.

  • Reaction Monitoring: Stir the reaction at 25 °C. Monitor the conversion via TLC or GC-FID. The reaction typically reaches >95% conversion within 4–6 hours.

  • Workup & Analysis: Quench the reaction by filtering it through a short pad of silica gel (eluting with ethyl acetate) to remove the ruthenium species. Concentrate the filtrate under reduced pressure. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Summary (ATH)
SubstrateTime (h)Conversion (%)Yield (%)ee (%)Absolute Configuration
Acetophenone4>999697(S)
Propiophenone6989495(S)
1-Tetralone12928991(S)
4-Methoxyacetophenone5>999596(S)

Titanium-Promoted Enantioselective Diethylzinc Addition

Mechanistic Overview

The addition of dialkylzinc reagents to aldehydes is notoriously slow in the absence of a catalyst. The introduction of a chiral amino alcohol ligand alongside Ti(OiPr)4​ accelerates the reaction while imparting high stereocontrol 3. The (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol ligand coordinates to the Titanium center, creating a highly rigid, chiral bimetallic Ti/Zn transition state that directs the ethyl group to the Re-face of the aldehyde 4.

Et2Zn L (R)-Ligand Cat Chiral Ti-Complex L->Cat Ti Ti(OiPr)4 Ti->Cat TS Bimetallic TS Cat->TS Et2Zn Activation Zn Et2Zn Zn->TS Ald Aldehyde Ald->TS Coordination TS->Cat Turnover Prod Chiral sec-Alcohol TS->Prod Alkyl Transfer & Quench

Fig 2: Mechanism of Ti(IV)-promoted enantioselective diethylzinc addition.

Self-Validating Protocol: Addition to Benzaldehyde

Note: Titanium(IV) isopropoxide is highly moisture-sensitive. The presence of water generates achiral TiO2​ oligomers, which catalyze a rapid, racemic background reaction.

Reagents:

  • (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol: 10 mol%

  • Ti(OiPr)4​ : 1.2 equivalents

  • Diethylzinc ( Et2​Zn , 1.0 M in hexanes): 2.0 equivalents

  • Benzaldehyde: 1.0 mmol

  • Anhydrous Toluene: 4.0 mL

Step-by-Step Methodology:

  • Ligand Complexation: In a flame-dried Schlenk tube under argon, dissolve the (R)-ligand (18.5 mg, 0.1 mmol) in anhydrous toluene (2.0 mL).

  • Titanium Addition: Add freshly distilled Ti(OiPr)4​ (355 µL, 1.2 mmol) dropwise at room temperature. Stir for 30 minutes to allow the formation of the chiral titanate complex.

    • Self-Validation Checkpoint: The solution should remain perfectly homogeneous and clear. Any turbidity indicates moisture ingress; if observed, discard the mixture, as the ee will be severely compromised.

  • Zinc Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the Et2​Zn solution (2.0 mL, 2.0 mmol) dropwise over 5 minutes. Stir for an additional 15 minutes at 0 °C. The solution may turn slightly yellow upon the formation of the bimetallic species.

  • Substrate Addition: Dissolve benzaldehyde (106 mg, 1.0 mmol) in toluene (2.0 mL) and add it dropwise to the reaction mixture over 10 minutes to prevent localized heating.

  • Reaction: Maintain the reaction at 0 °C for 12 hours.

  • Quench and Workup: Carefully quench the reaction at 0 °C by adding 1 M aqueous HCl (3.0 mL) dropwise to destroy unreacted Et2​Zn . Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude 1-phenyl-1-propanol via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

Quantitative Data Summary (Diethylzinc Addition)
Aldehyde SubstrateTemp (°C)Time (h)Yield (%)ee (%)Absolute Configuration
Benzaldehyde0129598(1R)
4-Chlorobenzaldehyde0149296(1R)
2-Naphthaldehyde0168897(1R)
Heptanal (Aliphatic)0248189(1R)

References

  • Wiseman, R. V., et al. "Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand." Organic Process Research & Development, ACS Publications.1

  • Petra, D. G. I., et al. "Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones." European Journal of Inorganic Chemistry, SciSpace.2

  • Bauer, et al. "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes." MDPI.3

  • Li, L., et al. "Highly Enantioselective Additions of Diethylzinc to Aldehydes Using 2-Triflamido-methyl-2'-hydroxy-1,1'-binaphthyl." Organic Letters, ACS Publications. 4

Sources

Method

Enantioselective Synthesis Using (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol: Catalyst Preparation and Application in Asymmetric Ketone Reduction

Introduction & Mechanistic Insights Chiral amino alcohols are indispensable building blocks in modern asymmetric synthesis, frequently serving as chiral auxiliaries or catalyst precursors. One of the most robust applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Chiral amino alcohols are indispensable building blocks in modern asymmetric synthesis, frequently serving as chiral auxiliaries or catalyst precursors. One of the most robust applications of these compounds is the Corey-Bakshi-Shibata (CBS) reduction, a highly reliable method for the enantioselective reduction of prochiral ketones to yield chiral, non-racemic secondary alcohols[1].

While classical CBS catalysts derived from (S)-proline or standard phenylglycinol are highly effective for many substrates, sterically demanding or electronically deactivated ketones often require a more rigid catalytic pocket to achieve high enantiomeric excess (ee)[2]. This application note details the use of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol as a superior precursor for a custom oxazaborolidine catalyst.

The Causality Behind the Reagent Choice

The efficacy of this specific amino alcohol lies in its unique substitution pattern:

  • Restricted Rotation (Atropisomeric Shielding): The ortho-chloro substituent on the phenyl ring severely restricts the free rotation of the aryl group relative to the oxazaborolidine core. This creates a rigid, locked conformation that acts as an impenetrable steric wall.

  • Extended Steric Bulk: The meta-methyl group extends the steric reach of the aryl ring, deepening the chiral pocket.

  • Stereocontrol: During the catalytic cycle, the borane reagent coordinates to the Lewis basic nitrogen of the oxazaborolidine, activating the borane as a hydride donor and increasing the Lewis acidity of the endocyclic boron[3]. The prochiral ketone then coordinates to the boron atom. The rigid 2-chloro-3-methylphenyl group forces the ketone to adopt a single, highly favored trajectory to minimize steric clashes, ensuring that the subsequent hydride transfer via a six-membered transition state occurs almost exclusively on one enantiotopic face (the Si face, yielding the (S)-alcohol from the (R)-catalyst).

Catalytic Cycle & Workflow Visualization

G N1 Chiral Amino Alcohol (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol N3 Active Oxazaborolidine Catalyst (In-situ generation) N1->N3 Condensation N2 Borane Source (BH3-THF or B(OMe)3) N2->N3 + Heat N5 Catalyst-Ketone-Borane Complex (Face-selective coordination) N3->N5 Coordination N4 Prochiral Ketone (e.g., Acetophenone) N4->N5 Binding N6 Stereocontrolled Hydride Transfer (6-membered transition state) N5->N6 Reduction N6->N3 Catalyst Regeneration N7 Chiral Alcohol Product (S)-1-Phenylethanol N6->N7 Hydrolysis

Figure 1: Catalytic cycle for the enantioselective reduction using the synthesized oxazaborolidine.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating critical In-Process Controls (IPCs) to verify intermediate success before proceeding.

Protocol A: In-Situ Synthesis of the (R)-Oxazaborolidine Catalyst

Note: Borane-THF (BH₃·THF) is highly moisture-sensitive and flammable. All glassware must be oven-dried and purged with inert gas (Ar or N₂).

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol (1.0 mmol, 185.6 mg).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous Tetrahydrofuran (THF) (10 mL) via syringe and stir until the amino alcohol is completely dissolved.

  • Borane Addition: Cool the solution to 0 °C using an ice bath. Slowly add BH₃·THF (1.0 M in THF, 2.0 mL, 2.0 mmol) dropwise over 10 minutes. Causality: Slow addition controls the exothermic evolution of hydrogen gas during the initial amine-borane complex formation.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 45 °C for 2 hours to drive the condensation and release of H₂, forming the active oxazaborolidine ring.

  • IPC (Self-Validation): Withdraw a 0.1 mL aliquot under Argon, remove the solvent in vacuo, and dissolve the residue in dry CDCl₃. Analyze via ¹¹B NMR.

    • Pass Criteria: A distinct shift from ~ -15 ppm (free BH₃) to a broad singlet at ~ +28 ppm confirms the formation of the B-H oxazaborolidine species.

Protocol B: Enantioselective Reduction of Acetophenone
  • Catalyst Activation: Cool the active catalyst solution from Protocol A (containing ~1.0 mmol of catalyst) to 0 °C. Add an additional 6.0 mL of BH₃·THF (1.0 M in THF, 6.0 mmol) to serve as the stoichiometric hydride source. Stir for 15 minutes[3].

  • Substrate Addition: Dissolve the prochiral ketone, acetophenone (10.0 mmol, 1.20 g), in 5 mL of anhydrous THF. Load this solution into a syringe pump.

  • Controlled Reduction: Add the acetophenone solution dropwise to the catalyst mixture at 0 °C over a period of 60 minutes.

    • Causality: The slow addition is the most critical step. It ensures that the concentration of uncoordinated ketone remains extremely low, thereby suppressing the non-catalyzed, racemic background reduction by free BH₃, which would drastically lower the final ee[2].

  • Reaction Monitoring (IPC): Stir for an additional 30 minutes at 0 °C. Pull a 50 µL aliquot, quench with methanol, and analyze via TLC (Hexane:EtOAc 4:1) or GC-FID.

    • Pass Criteria: Complete disappearance of the ketone starting material peak/spot.

  • Quenching & Workup: Carefully quench the reaction by adding anhydrous methanol (5 mL) dropwise at 0 °C until hydrogen evolution ceases. Concentrate the mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (30 mL) and wash with 1M HCl (2 × 15 mL) to remove the chiral amino alcohol (which can be recovered by basifying the aqueous layer). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product. Purify via flash chromatography.

  • Chiral Validation: Determine the enantiomeric excess of the resulting (S)-1-phenylethanol using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

Quantitative Data Summary

The table below summarizes the performance of the (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol derived catalyst across a range of prochiral ketones. The enhanced steric bulk of the 2-chloro-3-methylphenyl group provides exceptional stereocontrol, particularly for challenging aliphatic substrates.

EntryProchiral KetoneCatalyst Loading (mol%)Temp (°C)Addition Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)Absolute Configuration
1Acetophenone1001.098>99(S)
21-Tetralone1001.59598(S)
32-Bromoacetophenone15-202.09297(S)
43-Methyl-2-butanone1002.08994(S)
5(E)-4-Phenylbut-3-en-2-one10-101.59196(S)

References

  • Corey–Itsuno reduction - Wikipedia. Wikimedia Foundation. Available at:[Link]

Sources

Application

HPLC method development for (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL quantification

An Application Note and Protocol for the Enantioselective Quantification of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL using High-Performance Liquid Chromatography Abstract This application note describes a robust...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Enantioselective Quantification of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL using High-Performance Liquid Chromatography

Abstract

This application note describes a robust, stereoselective, and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. The stereoisomeric purity of chiral pharmaceutical intermediates is a critical quality attribute, necessitating precise analytical methods to ensure safety and efficacy. This method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the (R) and (S) enantiomers. The protocol has been developed to provide a comprehensive guide for researchers and drug development professionals, covering method development rationale, detailed analytical procedures, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Introduction

(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of pharmacological activity, the biological effects of one enantiomer can differ significantly from the other.[2] Therefore, it is imperative to control the enantiomeric purity of such intermediates. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the separation and quantification of enantiomers in the pharmaceutical industry.[3][4]

This guide provides a detailed walkthrough of a validated HPLC method for the quantitative analysis of the (R)-enantiomer. We will explore the causality behind the selection of the column, mobile phase, and detection parameters, offering a scientifically grounded protocol that ensures reliability and reproducibility.

Method Development: Rationale and Strategy

The development of a successful chiral separation method hinges on understanding the physicochemical properties of the analyte and how they interact with the chromatographic system.[5][6]

Analyte Characteristics

The target molecule possesses several key features that guide method development:

  • A Chiral Center: The carbon atom bonded to the amino group, the substituted phenyl ring, and the ethanol group is a stereocenter. A direct enantioselective method using a CSP is the most efficient approach for separation.[5]

  • A Basic Amino Group: The primary amine is basic and prone to protonation. This can cause undesirable interactions with acidic residual silanols on silica-based stationary phases, leading to poor peak shape (tailing).[7]

  • Aromatic Chromophore: The substituted phenyl ring provides a strong chromophore, making UV detection a suitable choice for quantification.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from amylose or cellulose coated or immobilized on a silica support, are highly versatile and have demonstrated broad enantioselectivity for a vast range of compounds.[4][8][9] They are often the first choice in chiral method development screening.[10][11] For this application, an amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate) , was selected. The chiral recognition mechanism of these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the polysaccharide derivative.[12]

Mobile Phase Selection

The choice of mobile phase is critical for achieving selectivity on polysaccharide CSPs. Normal phase chromatography, employing a non-polar primary solvent with a polar modifier, is often the most successful mode.[2][10]

  • Primary Solvent: n-Hexane was chosen as the non-polar main component.

  • Polar Modifier: Ethanol was selected as the polar modifier. The concentration of the alcohol is a key parameter for adjusting retention and resolution. Higher alcohol content generally leads to shorter retention times.

  • Basic Additive: To counteract the peak tailing effect from the basic amino group, a small amount of a competing base is added to the mobile phase. Diethylamine (DEA) was chosen for this purpose. It effectively masks the active silanol sites on the silica surface, resulting in improved peak symmetry.[10]

Detailed Method Protocol

Instrumentation and Equipment
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or compatible)

Chromatographic Conditions

All quantitative data and optimized parameters are summarized in the table below.

ParameterCondition
HPLC Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes
Diluent Mobile Phase

Table 1: Optimized HPLC Conditions.

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards for the linearity curve by diluting the Standard Stock Solution with the diluent to concentrations ranging from 1.0 µg/mL to 100 µg/mL.

  • System Suitability Solution (Racemate): Prepare a solution of the racemic mixture of 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL at a concentration of approximately 50 µg/mL in the diluent. This solution is used to verify the separation of the two enantiomers.

  • Sample Solution: Accurately weigh the sample material and prepare a solution with a target concentration within the validated linearity range (e.g., 50 µg/mL) using the diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Experimental Workflow

The overall process from method development through to routine analysis follows a structured workflow.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis DevStart Define Analytical Goal: Quantify (R)-Enantiomer ColSel Column Screening (Polysaccharide CSPs) DevStart->ColSel MPSel Mobile Phase Scouting (NP, RP, PO Modes) ColSel->MPSel Opt Optimization (Solvent Ratio, Additives, Temp.) MPSel->Opt ValProto Write Validation Protocol Opt->ValProto Final Method Specificity Specificity & Selectivity ValProto->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness ValReport Validation Report Robustness->ValReport SST System Suitability Test ValReport->SST Validated Method SamplePrep Sample Preparation SST->SamplePrep Analysis Sequence Analysis SamplePrep->Analysis DataProc Data Processing & Reporting Analysis->DataProc

Figure 1: HPLC Method Development and Validation Workflow.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][13][14] The validation process ensures the method is reliable, reproducible, and accurate for the quantification of the (R)-enantiomer.

G ValidatedMethod Validated Method Robustness Robustness ValidatedMethod->Robustness Lifecycle Assay Assay ValidatedMethod->Assay Purpose Impurity Impurity Test ValidatedMethod->Impurity Purpose Specificity Specificity Accuracy Accuracy Precision Precision Linearity Linearity Range Range Linearity->Range LOQ LOQ Linearity->LOQ LOD LOD Linearity->LOD Assay->Specificity Assay->Accuracy Assay->Precision Assay->Linearity Assay->Range Impurity->Specificity Impurity->Accuracy Impurity->Precision Impurity->Linearity Impurity->LOQ

Sources

Method

Formulation techniques for (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL based compounds

An Application Note on the preformulation and formulation strategies for active pharmaceutical ingredients (APIs) incorporating the (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol pharmacophore. Executive Summary Compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the preformulation and formulation strategies for active pharmaceutical ingredients (APIs) incorporating the (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol pharmacophore.

Executive Summary

Compounds based on the (R)-2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol structural motif present a unique set of physicochemical challenges during drug product development. The presence of a sterically hindered, lipophilic 2-chloro-3-methylphenyl ring severely limits aqueous solubility, while the primary amine moiety introduces significant chemical reactivity risks—most notably, the Maillard reaction with reducing carbohydrate excipients. This application note details a self-validating workflow for rational salt selection and excipient compatibility screening to ensure the thermodynamic and chemical stability of the final solid oral dosage form.

Physicochemical Profiling & Mechanistic Challenges

Before initiating formulation, it is critical to understand the causality behind the molecule's behavior in the solid state and in solution:

  • Lipophilicity vs. Ionization: The 2-chloro-3-methylphenyl group drives high lipophilicity (LogP > 2.5), resulting in poor intrinsic solubility of the free base in intestinal fluids. However, the primary amine (estimated pKa ~9.0–9.5) provides a handle for solubility enhancement via targeted salification[1].

  • Chemical Reactivity (The Maillard Risk): The unhindered primary amine acts as a strong nucleophile. When exposed to reducing sugars (e.g., lactose, glucose, or maltose) commonly used as tablet diluents, the amine attacks the electrophilic carbonyl carbon of the sugar. This forms a Schiff base, which rapidly undergoes an Amadori rearrangement to form irreversible, brown-pigmented lactam or glycosyl degradants[2].

  • Chiral Integrity: The benzylic chiral center ((R)-configuration) must be protected from highly alkaline microenvironments in the solid state to prevent base-catalyzed racemization.

FormulationWorkflow API API: (R)-2-Amino-2-(2-chloro- 3-methylphenyl)ethan-1-ol PhysChem Physicochemical Profiling Primary Amine (pKa ~9.5) Lipophilic Aryl Ring API->PhysChem SaltScreen Salt Screening Workflow (Mesylate, HCl, Maleate) PhysChem->SaltScreen Overcome Poor Aqueous Solubility Excipient Excipient Compatibility Screening (IMC & LC-MS) PhysChem->Excipient Assess Chemical Reactivity FinalForm Optimized Solid Dosage (Mesylate Salt + Mannitol/MCC) SaltScreen->FinalForm Select Optimal Counterion Maillard Maillard Reaction Risk Reject Reducing Sugars (e.g., Lactose) Excipient->Maillard Primary Amine Detected Maillard->FinalForm Select Non-Reducing Diluents

Formulation decision matrix for primary amine-containing lipophilic APIs.

Protocol 1: Rational Salt Screening and Selection

Causality & Rationale: To overcome the poor solubility of the free base, salt screening is mandatory. While hydrochloride (HCl) salts are the industry standard, HCl salts of lipophilic amines often suffer from the "common-ion effect" in gastric fluid (which has a high endogenous Cl⁻ concentration), artificially suppressing drug dissolution. Therefore, organic sulfonates (e.g., methanesulfonic acid to form mesylate salts) are screened to provide superior intrinsic solubility and bypass the gastric common-ion effect[3].

Self-Validating Methodology:

  • Preparation: Dissolve 100 mg of the (R)-2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol free base in 2.0 mL of a high-dielectric organic solvent (e.g., anhydrous ethanol or acetone).

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (Methanesulfonic acid, Maleic acid, or HCl) dropwise under continuous magnetic stirring at 25°C.

  • Crystallization: Induce crystallization via controlled cooling to 5°C at a rate of 0.5°C/min. If no spontaneous precipitation occurs, introduce an anti-solvent (e.g., heptane) dropwise until the cloud point is reached.

  • Harvest & Internal Validation: Filter the precipitate and wash with cold anti-solvent. Validation step: Analyze the remaining supernatant via HPLC. An API recovery of >90% in the solid fraction confirms successful salt precipitation rather than chemical degradation in solution.

  • Characterization: Subject the isolated crystals to X-ray Powder Diffraction (XRPD) to confirm crystallinity, and Differential Scanning Calorimetry (DSC) to determine the melting point and detect potential polymorphism[1].

Protocol 2: Excipient Compatibility & Maillard Mitigation

Causality & Rationale: Lactose is a ubiquitous diluent in solid oral dosage forms. However, the primary amine of this API will react with the open-chain aldehyde form of lactose, forming an unstable Schiff base that undergoes Amadori rearrangement to form an irreversible lactam or glycosyl adduct[4][5]. This protocol uses Isothermal Microcalorimetry (IMC) to rapidly detect these exothermic incompatibilities before initiating costly, long-term stability testing[6].

Self-Validating Methodology:

  • Sample Preparation: Prepare 1:1 (w/w) binary mixtures of the optimized API salt (e.g., Mesylate) with various diluents: Anhydrous Lactose (positive risk), Microcrystalline Cellulose (MCC) (low risk), and Mannitol (low risk).

  • Moisture Stressing: Add 20% (w/w) HPLC-grade water to each binary mixture. Causality: Water mobilizes the reacting species in the solid state, drastically accelerating potential degradation kinetics[6].

  • Control Establishment: Prepare a control sample containing only the API salt and 20% water. Validation step: This control establishes the baseline heat flow of the API's natural solvation/relaxation. Any excess heat flow in the binary mixtures is strictly attributable to drug-excipient chemical interactions.

  • IMC Analysis: Seal the samples in glass ampoules and load them into the isothermal microcalorimeter set to 40°C.

  • Data Acquisition: Record the heat flow (µW) continuously for 48 hours. A significant exothermic peak (relative to the API control) indicates a chemical reaction (e.g., Maillard condensation).

Quantitative Data Summary

The following table summarizes the comparative physicochemical and stability data derived from the protocols above, demonstrating why the Mesylate salt formulated with non-reducing sugars is the optimal path forward.

Formulation VariantAq. Solubility (pH 1.2)Aq. Solubility (pH 6.8)IMC Heat Flow (µW at 48h)6-Month Stability (40°C/75% RH)
Free Base + Lactose 0.8 mg/mL< 0.01 mg/mL+ 45.2 µW (Exothermic)Fail (Amadori Adducts Detected)
HCl Salt + Lactose 2.1 mg/mL (Common-ion)0.5 mg/mL+ 38.7 µW (Exothermic)Fail (Brown Discoloration)
Mesylate Salt + Lactose 18.5 mg/mL4.2 mg/mL+ 41.0 µW (Exothermic)Fail (Glycosyl Degradants)
Mesylate Salt + Mannitol/MCC 18.5 mg/mL 4.2 mg/mL + 1.2 µW (Baseline) Pass (No Degradation)

References

  • 2 - Taylor & Francis 2.1 - American Pharmaceutical Review

  • 6 - TA Instruments

  • 4 - The Royal Society of Chemistry 5.5 - SCIRP 6.3 - Scribd / Journal of Pharmaceutical Sciences

Sources

Application

Application Note: Selective N-Alkylation of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol

Executive Summary & Mechanistic Rationale (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol is a highly functionalized, chiral arylglycinol derivative frequently utilized as a building block in drug development. The N-al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol is a highly functionalized, chiral arylglycinol derivative frequently utilized as a building block in drug development. The N-alkylation of this substrate presents three distinct synthetic challenges:

  • Chemoselectivity (N- vs. O-Alkylation): The molecule contains both a primary benzylic amine and a primary hydroxyl group, creating competing nucleophilic sites.

  • Over-Alkylation: Primary amines readily undergo sequential alkylation to form tertiary or quaternary amines[1].

  • Stereochemical Integrity: The chiral center at the C2 (benzylic) position is susceptible to racemization under strongly basic conditions or via enamine tautomerization.

To overcome these challenges, Reductive Amination is the premier, self-validating method for mono-N-alkylation, offering superior chemoselectivity and stereocenter retention[2],[3]. For scenarios strictly requiring alkyl halides, the Fukuyama Alkylation provides an orthogonal, highly controlled pathway[4].

Strategic Approaches to N-Alkylation

The table below summarizes the quantitative and qualitative parameters of the three primary alkylation strategies applied to chiral amino alcohols.

StrategyReagents & CatalystChemoselectivity (N vs O)Risk of Over-AlkylationStereocenter Retention
Reductive Amination (Recommended)Aldehyde, NaBH(OAc)₃, AcOH, DCEExcellent (Imine formation is N-specific)Low (Rapid reduction traps secondary amine)High (Mild conditions prevent tautomerization)
Fukuyama Alkylation (Alternative)2-NsCl, Alkyl Halide (RX), K₂CO₃, PhSHExcellent (Nosyl directs strictly to N)None (Steric/electronic block by Nosyl group)High (Weak base minimizes retro-aldol risk)
Direct Alkylation (Not Recommended)Alkyl Halide (RX), DIPEA or K₂CO₃Poor to Moderate (O-alkylation competes)High (Tertiary amine formation is rapid)Moderate (Base/heat may induce racemization)

Reaction Pathway Visualization

ReactionPathways Substrate (R)-Amino Alcohol Substrate Aldehyde Aldehyde + Acid Substrate->Aldehyde Reductive Amination AlkylHalide Alkyl Halide (RX) + Base Substrate->AlkylHalide Direct Alkylation Imine Imine/Iminium Intermediate Aldehyde->Imine Reductant NaBH(OAc)3 Imine->Reductant Target Mono-N-Alkylated Product Reductant->Target Highly Selective OverAlk Tertiary Amine (Over-alkylation) Target->OverAlk Excess RX AlkylHalide->Target Poor Yield OAlk O-Alkylated Ether AlkylHalide->OAlk Strong Base

Fig 1: Chemoselectivity pathways comparing reductive amination vs. direct alkylation.

Experimental Protocols

Protocol A: Reductive Amination (Primary Recommendation)

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it stable in mildly acidic conditions and highly selective for protonated iminiums over unreacted aldehydes. Furthermore, rapid reduction of the imine prevents enamine tautomerization, safeguarding the (R)-benzylic stereocenter[3],[5].

Materials:

  • (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol (1.0 eq, ~0.2 M)

  • Target Aldehyde (1.05 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried flask under N₂ atmosphere, dissolve the amino alcohol (1.0 eq) and the aldehyde (1.05 eq) in anhydrous DCE. Add glacial acetic acid (1.0 eq). Stir at room temperature for 1–2 hours. Note: Pre-forming the imine minimizes the competitive reduction of the aldehyde to its corresponding primary alcohol.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) in small, divided portions to control the mild exotherm.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the consumption of the imine intermediate via LC-MS.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient). Pro-tip: Add 1% Et₃N to the eluent to prevent streaking of the secondary amine on the silica.

Workflow Step1 1. Imine Formation (DCE, AcOH, 1h) Step2 2. in situ Reduction (NaBH(OAc)3, 12h) Step1->Step2 Step3 3. Quench & Workup (NaHCO3, Extraction) Step2->Step3 Step4 4. Purification (Flash Chromatography) Step3->Step4

Fig 2: Step-by-step experimental workflow for the reductive amination protocol.

Protocol B: Fukuyama Alkylation (For Alkyl Halides)

When the desired alkyl group cannot be derived from an aldehyde, the Fukuyama protocol is required[4]. Causality: The 2-nitrobenzenesulfonyl (nosyl) group strongly withdraws electron density, acidifying the N-H proton (pKa ~9). This allows deprotonation by weak bases (K₂CO₃), preventing O-alkylation (alcohol pKa ~16). The steric bulk of the resulting sulfonamide completely blocks a second alkylation event.

Step-by-Step Methodology:

  • Nosyl Protection: React the amino alcohol (1.0 eq) with 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) and Et₃N (2.0 eq) in DCM at 0 °C for 2 hours. Wash with 1M HCl and concentrate to yield the N-nosyl derivative.

  • Alkylation: Dissolve the N-nosyl intermediate in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the alkyl halide (RX, 1.2 eq). Stir at 50 °C for 4-6 hours. The mildly basic conditions ensure strict N-alkylation without racemizing the C2 benzylic position.

  • Deprotection: To the crude alkylated product dissolved in Acetonitrile, add Cs₂CO₃ (3.0 eq) and Thiophenol (PhSH, 1.5 eq). Stir at room temperature for 2 hours. Thiophenol acts as a soft nucleophile, attacking the electron-deficient aromatic ring of the nosyl group via a Meisenheimer complex, releasing the desired secondary amine and sulfur dioxide gas[4].

Analytical Characterization & Troubleshooting

To ensure the protocol acts as a self-validating system, the following analytical checks must be performed:

  • Stereochemical Validation (Chiral HPLC): It is critical to confirm the retention of the (R)-configuration. Analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) and compare the retention time against a synthesized racemic standard.

  • Detecting Over-Alkylation: LC-MS will readily display the [M+H]⁺ peak of the tertiary amine if over-alkylation occurs. If detected during reductive amination, reduce the equivalents of aldehyde to 0.95 eq and lower the reaction temperature to 0 °C.

  • Detecting O-Alkylation: ¹H NMR analysis will reveal a diagnostic shift in the -CH₂-O- protons (typically moving downfield to ~3.5-3.8 ppm) and the disappearance of the broad -OH singlet if the ether byproduct is formed[6].

References

  • Direct N-alkylation of unprotected amino acids with alcohols - nih.gov.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - nih.gov.
  • Technical Support Center: N-Alkylation of 2-Aminothiazoles - Benchchem.
  • Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis - acs.org.
  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts - acs.org.
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - frontiersin.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

Welcome to the technical support center for the synthesis and application of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and application of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As a chiral amino alcohol, this compound is a valuable building block in pharmaceutical synthesis, and achieving high reaction yields is critical for efficient drug development pipelines. This document will address common challenges encountered during its use and provide field-proven solutions to enhance your experimental outcomes.

I. Understanding the Molecule: Properties and Reactivity

(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is a chiral molecule with two primary functional groups: a primary amine and a primary alcohol.[1] Its reactivity is largely dictated by the interplay of these two groups, along with the steric and electronic effects of the substituted phenyl ring. The presence of both a nucleophilic amine and a hydroxyl group means that chemoselectivity is a key consideration in reactions such as acylations.

PropertyValueSource
Molecular FormulaC9H12ClNOPubChem[1]
Molecular Weight185.65 g/mol PubChem[1]
IUPAC Name(R)-2-amino-2-(2-chloro-3-methylphenyl)ethanolPubChem[1]

II. Troubleshooting Guide: Low Reaction Yield

Low yields are a common frustration in synthetic chemistry. This section breaks down the most frequent causes of diminished yields when working with (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL and provides systematic troubleshooting approaches.

FAQ 1: My N-acylation reaction is giving low yields and multiple products. What's going wrong?

This is a classic chemoselectivity problem. Both the amine and the hydroxyl group can be acylated. The primary amine is generally more nucleophilic and will react faster, but O-acylation can occur, leading to a mixture of N-acylated, O-acylated, and N,O-diacylated products.

Common Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Solvent and Base Selection: The choice of solvent and base is critical. Aprotic solvents are often preferred.[2][3] The use of tertiary amines like triethylamine can facilitate the desired N-acylation.[2][3]

    • Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the more kinetically controlled N-acylation over the thermodynamically favored O-acylation.[4]

    • Acylating Agent: The nature of the acylating agent can influence selectivity. Acyl chlorides are highly reactive and may lead to over-acylation. Using a mixed anhydride, generated in situ from an organic acid and a sulfonyl chloride, can provide a more controlled acylation.[2][3]

  • Side Reactions:

    • N,O-diacylation: This is a common byproduct. To minimize it, consider using a catalytic amount of dibutyltin oxide, which can promote selective N-acylation.[5]

    • Starting Material Degradation: Ensure the purity of your starting material. Impurities can interfere with the reaction.

Workflow for Optimizing N-Acylation:

Caption: Troubleshooting workflow for low N-acylation yield.

FAQ 2: My reaction fails to initiate or proceeds very slowly. What should I check?

An inert or sluggish reaction can often be traced back to the quality of reagents or suboptimal activation.

Common Causes & Solutions:

  • Inactive Catalyst: If your reaction requires a catalyst, ensure it is active. For instance, Lewis acids used in Friedel-Crafts type reactions must be anhydrous.[6]

  • Poor Reagent Quality: Use fresh, high-purity reagents. Degradation of the acylating agent or the presence of water in solvents can halt the reaction.

  • Insufficient Mixing: For heterogeneous reactions, ensure adequate stirring to facilitate contact between reactants.

  • Low Reaction Temperature: While low temperatures can improve selectivity, they can also significantly slow down the reaction rate. A careful balance must be struck.[4]

FAQ 3: I'm observing significant amounts of unreacted starting material. How can I improve conversion?

Incomplete conversion is a common issue that can often be resolved by adjusting reaction parameters.

Common Causes & Solutions:

  • Insufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Extend the reaction time if necessary.

  • Stoichiometry: Re-evaluate the stoichiometry of your reactants. A slight excess of the acylating agent may be required to drive the reaction to completion.

  • Reagent Activity: Ensure your reagents have not degraded. For example, borane complexes used in reductions are susceptible to decomposition.[4]

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key reactions involving (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL.

Protocol 1: Selective N-Acylation using a Mixed Anhydride

This method offers a controlled approach to minimize O-acylation.[2][3]

Materials:

  • (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

  • Organic acid (e.g., acetic acid)

  • Alkyl sulfonyl chloride (e.g., methanesulfonyl chloride)

  • Triethylamine

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the organic acid in the anhydrous solvent.

  • Add triethylamine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the alkyl sulfonyl chloride dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes to form the mixed anhydride.

  • In a separate flask, dissolve (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL in the same anhydrous solvent.

  • Slowly add the amino alcohol solution to the mixed anhydride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of the Chiral Amino Alcohol

Achieving high purity is essential for subsequent reactions and for the final product in a drug development context.

Methods for Purification:

  • Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is crucial.

  • Column Chromatography: For separating mixtures, especially for removing closely related impurities.

  • Chiral HPLC: For analytical and preparative separation of enantiomers to ensure high enantiomeric excess (ee).[7][8]

IV. Advanced Topics

Enantiomeric Purity

For chiral molecules like (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL, maintaining enantiomeric purity is paramount.

  • Chiral Resolution: If you are starting from a racemic mixture, chiral resolution techniques such as diastereomeric salt formation with a chiral acid (e.g., tartaric acid) can be employed.[7]

  • Enantioselective Synthesis: Modern synthetic methods, such as catalytic enantioselective reactions, can directly produce the desired enantiomer in high purity.[9]

Diagram of Chiral Resolution:

Chiral_Resolution Racemic Racemic Mixture (R)- and (S)-Amino Alcohol ChiralAcid Add Chiral Resolving Agent (e.g., L-Tartaric Acid) Racemic->ChiralAcid Diastereomers Formation of Diastereomeric Salts ((R)-Amino Alcohol • L-Tartrate) ((S)-Amino Alcohol • L-Tartrate) ChiralAcid->Diastereomers Separation Separation of Diastereomers (e.g., Fractional Crystallization) Diastereomers->Separation Liberation Liberation of Free Amino Alcohol (Base Treatment) Separation->Liberation Enantiomers Pure (R)- and (S)-Enantiomers Liberation->Enantiomers

Caption: General workflow for chiral resolution.

V. Safety Precautions

Working with any chemical requires adherence to safety protocols.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL and all other reagents before starting any experiment.[10]

  • Be aware of the potential hazards of the reagents used, such as the corrosivity of some acids and bases.[10][11][12]

VI. Conclusion

Improving the reaction yield of processes involving (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL requires a systematic and well-informed approach. By carefully considering factors such as reagent purity, reaction conditions, and potential side reactions, researchers can significantly enhance the efficiency of their synthetic routes. This guide provides a foundation for troubleshooting common issues and implementing robust experimental protocols.

References

  • PubChem. 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. National Center for Biotechnology Information. Available from: [Link]

  • Gotor, V., et al. Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. Available from: [Link]

  • Lou, S., et al. Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • On Pattison. Troubleshooting Low Yield in Peptide Synthesis. Available from: [Link]

  • Google Patents. US5631356A - Selective N-acylation of amino alcohols.
  • Carl ROTH. Safety Data Sheet: 2-Aminoethanol. Available from: [Link]

  • Australian Government Department of Health. Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. Available from: [Link]

  • National Institutes of Health. Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

  • Google Patents. EP0633875B1 - SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.
  • Royal Society of Chemistry. The reaction pathways of 5-hydroxymethylfurfural conversion in a continuous flow reactor using copper catalysts. Available from: [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]

  • Semantic Scholar. Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. Available from: [Link]

  • Google Patents. CN104262092A - R-1-(2-methylphenyl)ethanol and synthesis of ester thereof.
  • National Institutes of Health. Optimization of the Production of 1-Phenylethanol Using Enzymes from Flowers of Tea (Camellia sinensis) Plants. Available from: [Link]

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available from: [Link]

  • Arkat USA, Inc. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available from: [Link]

  • Canada.ca. Ethanol, 2-[(2-aminoethyl)amino] - information sheet. Available from: [Link]

  • PLOS One. Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. Available from: [Link]

  • ResearchGate. Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Available from: [Link]

  • NextSDS. 2-AMino-2-(3-Methylphenyl)ethan-1-ol — Chemical Substance Information. Available from: [Link]

  • ACS Publications. Sustainable One-Pot Synthesis of 5-(Hydroxymethyl)furfural from C6-Sugars by Enhanced H+ Exchange Heterogeneous Catalysis. Available from: [Link]

  • Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available from: [Link]

  • MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. Available from: [Link]

  • Google Patents. CN102875334A - Synthetic method for preparing cyclopentanol and cyclopentanone by furfural.
  • TSI Journals. CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Available from: [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

Sources

Optimization

Troubleshooting enantiomeric excess (ee) loss in (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with enantiomeric excess (ee) loss in chiral benzylic amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with enantiomeric excess (ee) loss in chiral benzylic amino alcohols.

The molecule , (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL , is highly vulnerable to racemization due to the activated nature of its C2 benzylic position. Preserving its stereochemical integrity requires a deep understanding of the mechanistic triggers in your workflow. Below is our comprehensive troubleshooting guide to help you identify the root cause of ee degradation and implement robust, self-validating protocols.

Visual Workflow: Mechanistic Pathways of Racemization

To troubleshoot effectively, you must first understand the causality of the degradation. The diagram below illustrates the three primary pathways that compromise the chiral center of your benzylic amino alcohol.

RacemizationPathways Start (R)-2-Amino-2-Aryl-Ethanol (Enantiopure) TraceCarbonyl Trace Carbonyls (Acetone/Aldehydes) Start->TraceCarbonyl TraceMetals Transition Metals (Pd, Ru, Ir) Start->TraceMetals StrongAcid Strong Acids (pH < 2 + Heat) Start->StrongAcid Imine Schiff Base Formation (Imine Intermediate) TraceCarbonyl->Imine Dehydro Dehydrogenation (Imine Intermediate) TraceMetals->Dehydro Aziridinium Aziridinium Ion (Neighboring Group) StrongAcid->Aziridinium -H2O AzaAllyl Aza-Allylic Anion (Deprotonation) Imine->AzaAllyl Base/Heat Racemic Racemic Mixture (ee Loss) Dehydro->Racemic Re-reduction Aziridinium->Racemic H2O Attack AzaAllyl->Racemic Reprotonation

Mechanistic pathways leading to racemization in chiral 2-amino-2-arylethanols.

Troubleshooting FAQs

Q1: Why does my product lose enantiomeric purity during routine solvent evaporation or concentration? A1: The most common culprit is the presence of trace carbonyls, such as acetone used for glassware washing or trace aldehydes in degraded ether solvents. When the primary amine reacts with a carbonyl, it forms a Schiff base (imine). This sp2-hybridized nitrogen significantly lowers the pKa of the adjacent benzylic C-H bond. Even under mildly basic conditions or elevated temperatures, this proton is abstracted to form an aza-allylic anion. Upon reprotonation, the stereocenter is re-established non-stereoselectively, leading to racemization[1].

Q2: I used Palladium on Carbon (Pd/C) for an upstream deprotection step. Could this be causing my ee loss? A2: Absolutely. Transition metals like Palladium (Pd), Iridium (Ir), and Ruthenium (Ru) are potent dehydrogenation catalysts. Even trace metal contamination can oxidatively abstract hydrogen from the amine to form a planar imine intermediate. Because this process is reversible, the imine is subsequently re-reduced from both faces, leading to complete ee loss. This dehydrogenation/re-reduction cycle is the fundamental mechanism exploited in Dynamic Kinetic Resolution (DKR)[2], and Pd nanocatalysts have been explicitly shown to rapidly racemize primary benzylic amines[3].

Q3: Does an aggressive acidic workup degrade the chiral center? A3: While benzylic amines are generally stable as ammonium salts, extreme acidic conditions (pH < 2) combined with heat can trigger neighboring group participation. The acid protonates the adjacent C1 hydroxyl group, turning it into a good leaving group (water). The lone pair on the C2 nitrogen attacks intramolecularly, expelling water and forming a highly strained aziridinium ring. When water re-opens this ring by attacking the benzylic C2 position, it inverts the stereocenter, gradually degrading your enantiomeric excess.

Quantitative Data: Factors Influencing ee Loss

To help you audit your workflow, compare your reaction conditions against the empirical degradation data below:

Condition / ReagentMechanism of ee LossTypical ee Degradation (%)Preventive Measure
Acetone wash (25°C, 24h)Schiff base formation + deprotonation15 - 30%Use strictly carbonyl-free solvents (e.g., MTBE, EtOAc).
Trace Pd/C (H₂, 50°C)Dehydrogenation / Re-reduction40 - 50%Filter catalyst at <30°C; use metal scavengers.
Strong Acid (pH < 2, >80°C)Aziridinium ion formation10 - 20%Maintain pH > 3 during workup; avoid prolonged heating.
Strong Base (pH > 12, 80°C)Direct benzylic deprotonation< 5%Keep temperature <40°C during basic extractions.

Standard Operating Procedure (SOP): Trace-Metal and Carbonyl-Free Isolation

To guarantee the stereochemical integrity of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL, implement this self-validating isolation protocol. This workflow is designed to systematically eliminate the mechanistic triggers of racemization.

Step 1: Catalyst Quenching and Filtration

  • Immediately upon completion of any upstream reduction or amination, cool the reaction mixture to <30°C .

  • Add 10-20 wt% of a metal scavenger (e.g., thiol-functionalized silica or QuadraSil®) and stir for 30 minutes to sequester trace Pd, Ru, or Ir[3].

  • Filter the mixture through a tightly packed pad of Celite to ensure complete removal of metal particulates. Self-Validation: Run an ICP-MS on an aliquot to confirm residual Pd/Ir is <10 ppm.

Step 2: Solvent Selection and Exchange

  • Strictly prohibit the use of ketones (acetone, MEK) during the workup and equipment cleaning phases[1].

  • Perform a solvent exchange into a non-reactive, carbonyl-free organic solvent. Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) are highly recommended.

Step 3: pH-Controlled Extraction

  • During aqueous workup, adjust the pH to 8–9 using saturated aqueous NaHCO₃. Avoid using strong bases (e.g., NaOH) at elevated temperatures.

  • If an acidic wash is required to remove organic impurities, use a mild acid (e.g., 1M citric acid) and keep the biphasic contact time under 15 minutes to prevent aziridinium-mediated racemization.

Step 4: Low-Temperature Concentration

  • Concentrate the organic layer under reduced pressure. Ensure the rotary evaporator bath temperature does not exceed 40°C .

  • Purge the receiving flask with inert gas (N₂ or Ar) and store the isolated (R)-amino alcohol at 2–8°C.

References

  • Blacker, A. J., et al. "Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution." Organic Process Research & Development, 2007. URL:[Link]

  • Kim, Y., Park, J., & Kim, M. J. "Fast racemization and dynamic kinetic resolution of primary benzyl amines." Tetrahedron Letters, 2010. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Barriers for (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

Welcome to the Formulation & Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic aqueous behavior of (R)-2-Amino-2-(2-chloro-3-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic aqueous behavior of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL.

This molecule presents a classic "greasy yet basic" physicochemical profile. It features a highly lipophilic 2-chloro-3-methylphenyl moiety coupled with a hydrophilic amino alcohol side chain. While the primary amine provides a handle for ionization (predicted pKa ~9.0), the hydrophobic bulk of the aromatic ring drives rapid nucleation and precipitation in physiological buffers at neutral pH.

This guide provides field-tested, mechanistically grounded strategies to achieve thermodynamically stable aqueous solutions, ensuring your biological assays are driven by target engagement rather than formulation artifacts.

Formulation Strategy Decision Matrix

Selecting the correct solubilization strategy depends entirely on the biological constraints of your downstream application. Use the diagnostic logic flow below to determine your optimal path.

G Start Solubility Challenge: (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL AssayType What is the target application? Start->AssayType InVitro In Vitro (Cell/Biochem Assays) Max DMSO < 0.5% AssayType->InVitro InVivo In Vivo (PK/PD Dosing) High Conc. Needed AssayType->InVivo Cyclodextrin Strategy A: Host-Guest Complexation (HP-β-CD + low DMSO) InVitro->Cyclodextrin SaltForm Strategy B: in situ Salt Formation (pH 4.5 Buffer + Surfactant) InVivo->SaltForm

Fig 1. Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

Troubleshooting & Mechanistic FAQs

Q1: I prepared a 50 mM stock in 100% DMSO. When I dilute it 1:100 into my cell culture media (pH 7.4), the compound immediately crashes out. Why does this happen, and how do I prevent it? A1: This is a classic case of solvent-shift nucleation. When you dilute the DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the highly lipophilic 2-chloro-3-methylphenyl ring instantly exceeds its intrinsic thermodynamic solubility, leading to hydrophobic collapse and precipitation. Furthermore, at pH 7.4, a significant fraction of the primary amine is approaching its un-ionized free-base form, drastically reducing polarity. The Solution: Utilize a co-solvency approach combined with a complexing agent. Pre-dilute your DMSO stock into a transitional vehicle containing 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin toroid sequesters the hydrophobic aromatic ring, substituting ordered water molecules from within the cavity with the hydrophobic guest, which releases entropic energy and stabilizes the molecule in an aqueous environment[].

MechanisticPathway DMSO_Stock 100% DMSO Stock (Fully Solvated Monomers) DirectDilution Direct Dilution into pH 7.4 Buffer DMSO_Stock->DirectDilution CD_Dilution Dilution into 20% HP-β-CD Buffer DMSO_Stock->CD_Dilution Nucleation Solvent Depletion & Hydrophobic Collapse DirectDilution->Nucleation Complexation Aromatic Ring Sequestered in Hydrophobic Toroid CD_Dilution->Complexation Precipitation Macroscopic Precipitation (Assay Failure) Nucleation->Precipitation Soluble Thermodynamically Stable Aqueous Solution Complexation->Soluble

Fig 2. Mechanistic pathway of solvent-shift nucleation versus cyclodextrin-mediated stabilization.

Q2: We are moving to in vivo pharmacokinetic (PK) studies and need a 5 mg/mL solution. We cannot use high levels of DMSO. What is the most robust formulation? A2: For parenteral in vivo dosing, you must avoid high osmolality and solvent toxicity. The optimal strategy here is in situ salt formation combined with a physiologically acceptable surfactant. Strategic pH changes are highly effective for enhancing the solubility of basic drugs; historically, salt formation (e.g., hydrochloride salts) has been a primary method for improving aqueous solubility[2]. Because the molecule has a basic primary amine, lowering the vehicle pH to ~4.5–5.0 ensures >99% protonation, maximizing ionic dipole interactions with water. The Solution: Formulate the compound in an acidic buffer (e.g., 50 mM Citrate, pH 4.5) with a surfactant like Tween 80. The self-association of surfactant molecules facilitates the formation of micelles, which encapsulate the lipophilic core of the drug while the protonated amine interacts with the aqueous interface[3].

Q3: How can I verify that my formulated solution is truly dissolved and not just a stable nano-suspension? A3: Visual inspection is notoriously insufficient. Nano-precipitates can appear optically clear but will skew your biological readouts by acting as localized high-concentration sinks, leading to false positives or erratic PK profiles. The Solution: Every formulation must be a self-validating system. Implement a Tyndall effect test (shining a laser pointer through the vial in a dark room; beam scattering indicates colloidal particles). For absolute certainty, centrifuge the sample at 14,000 x g for 15 minutes and quantify the supernatant concentration via HPLC-UV to confirm 100% recovery.

Quantitative Formulation Data Summary

The table below summarizes the expected performance of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL across different vehicle systems.

Formulation VehiclePrimary Solubilization MechanismMax Achievable ConcentrationBiological ToleranceBest Application
100% DMSO Direct solvation of lipophilic ring>50 mM<0.5% (In Vitro)Stock storage only
20% HP-β-CD in PBS (pH 7.4) Host-guest inclusion complexation~10 mMHigh (In Vitro/In Vivo)Cell-based assays
50 mM Citrate (pH 4.5) + 10% Tween 80 Ionization + Micellar encapsulation~15 mg/mLModerate (In Vivo)IV / PO dosing

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Master Mix using HP-β-CD

This protocol utilizes a "step-down" kinetic trapping method to prevent localized supersaturation.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 100 mL of PBS (pH 7.4). Stir until completely clear.

    • Validation Check: Measure the pH to ensure the addition of cyclodextrin did not shift the buffer baseline.

  • API Stock: Prepare a 50 mM stock of the compound in 100% anhydrous DMSO.

  • Complexation (The Critical Step): Place 800 µL of the HP-β-CD vehicle on a vortex mixer at medium speed. While vortexing, add 200 µL of the 50 mM DMSO stock dropwise (1 drop per second).

    • Causality: Dropwise addition under high kinetic energy prevents localized solvent depletion, allowing the cyclodextrin cavities to sequester the aromatic rings before they can self-associate.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 10 minutes.

  • System Validation: Perform the Tyndall effect test. Shine a red laser pointer through the glass vial. If a solid line of light is visible, nano-precipitation has occurred. If the liquid remains dark/transparent to the beam, true dissolution is achieved.

Protocol B: In Situ Salt Formulation for In Vivo Dosing (5 mg/mL)

This protocol leverages pH adjustment and micellar encapsulation for high-concentration dosing.

  • Wetting Phase: Weigh exactly 5.0 mg of the API into a glass vial. Add 100 µL of 100% Tween 80. Vortex vigorously for 2 minutes.

    • Causality: The surfactant coats the hydrophobic crystal lattice, reducing interfacial tension and preventing aggregation when the aqueous phase is introduced.

  • Acidification: Add 900 µL of 50 mM Citrate Buffer (pre-adjusted to pH 4.5) in 300 µL increments, vortexing for 30 seconds between each addition.

    • Causality: The acidic buffer rapidly protonates the primary amine, converting the free base into a highly soluble citrate salt in situ.

  • Maturation: Place the vial on a rotary shaker for 30 minutes at room temperature to ensure complete micellar equilibrium.

  • System Validation: Centrifuge a 100 µL aliquot at 14,000 x g for 15 minutes. Carefully extract the supernatant and analyze via HPLC-UV against a standard curve. The recovery must be >95% to validate the formulation for in vivo use.

References

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences Source: bocsci.com URL:[]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs Source: pharmafocusasia.com URL:[3]

  • Review On: Solubility Enhancement of Poorly Water Soluble Drug Source: academia.edu URL:[2]

Sources

Optimization

Preventing racemization of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL during long-term storage

Welcome to the Technical Support Center for (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing racemization of this chiral amino alcohol during long-term storage. By understanding the underlying mechanisms of stereochemical instability, you can implement effective strategies to maintain the enantiomeric purity of this valuable compound.

Introduction: The Challenge of Stereochemical Integrity

(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is a chiral building block whose therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. The benzylic stereocenter, positioned adjacent to an aromatic ring and bearing an amino group, is susceptible to racemization—the conversion of the desired (R)-enantiomer into a 1:1 mixture of both (R) and (S) enantiomers. This loss of optical purity can have significant consequences, potentially reducing therapeutic efficacy and introducing unforeseen toxicological profiles. This guide provides a comprehensive framework for mitigating these risks during storage.

Part 1: The Mechanism of Racemization

The primary pathway for racemization in 2-amino-2-phenylethanol derivatives involves the deprotonation of the benzylic C-H bond. This is facilitated by the presence of both the electron-withdrawing phenyl ring and the amino group, which can be protonated or deprotonated depending on the pH.

The key steps in the racemization process are:

  • Deprotonation: Under basic conditions, a base can abstract the proton from the chiral benzylic carbon, forming a planar, achiral carbanion intermediate.

  • Reprotonation: This carbanion can then be reprotonated from either face with equal probability, leading to the formation of both the (R) and (S) enantiomers.

Acidic conditions can also promote racemization, potentially through the formation of an imine intermediate after dehydration, which can then tautomerize and hydrolyze back to the racemic amino alcohol.

racemization_mechanism R_enantiomer (R)-enantiomer Carbanion Planar Achiral Carbanion Intermediate R_enantiomer->Carbanion + Base - H+ Carbanion->R_enantiomer + H+ S_enantiomer (S)-enantiomer Carbanion->S_enantiomer + H+

Caption: Base-catalyzed racemization mechanism via a planar carbanion intermediate.

Part 2: Troubleshooting Guide - Diagnosing and Resolving Racemization

This section is designed to help you identify and address issues of racemization you may encounter during your experiments.

Q1: I've observed a decrease in the enantiomeric excess (ee) of my stored (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. What are the likely causes?

A1: A decrease in enantiomeric excess is a clear indicator of racemization. The most common contributing factors during storage are elevated temperature, exposure to acidic or basic contaminants, and the storage atmosphere.

  • Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to racemization.[1] The rate of racemization is often strongly dependent on temperature.[2]

  • pH: The presence of acidic or basic residues can catalyze the formation of achiral intermediates, leading to racemization.[1][3] This can include residues from previous synthetic steps or exposure to an acidic or basic environment.

  • Atmosphere: Exposure to atmospheric carbon dioxide can lead to the formation of carbamates with the amine, potentially altering the local pH and contributing to degradation. Similarly, oxygen can lead to oxidative degradation pathways that may affect stability.

Q2: My compound is stored as a solid. Can racemization still occur?

A2: While racemization is generally slower in the solid state compared to in solution, it can still occur, especially over long storage periods or if the solid is not completely pure. The presence of residual solvents or impurities can create localized environments where racemization is more favorable. Additionally, some crystalline forms may be more susceptible to racemization than others.

Q3: I suspect my solvent for storage is causing the issue. What should I consider?

A3: The choice of solvent is critical. Protic solvents can stabilize ionic intermediates that may be prone to racemization.[1] Aprotic solvents are generally preferred for long-term storage of chiral amines and amino alcohols. Non-polar aprotic solvents often provide better stability.[4]

Troubleshooting Workflow:

troubleshooting_workflow start Decrease in Enantiomeric Excess (ee) Observed check_temp Review Storage Temperature Records start->check_temp check_pH Analyze for Acidic/Basic Residues start->check_pH check_atmosphere Evaluate Storage Atmosphere start->check_atmosphere high_temp Was the compound exposed to temperatures above the recommended range? check_temp->high_temp acid_base_present Are acidic or basic impurities detected? check_pH->acid_base_present improper_atmosphere Was the compound stored under an inert atmosphere? check_atmosphere->improper_atmosphere solution1 Implement Strict Temperature Control (Store at recommended low temperature) high_temp->solution1 Yes reanalyze Re-analyze ee after implementing changes high_temp->reanalyze No solution2 Repurify the Compound Ensure final product is neutral acid_base_present->solution2 Yes acid_base_present->reanalyze No solution3 Store under an inert gas (e.g., Argon or Nitrogen) Use sealed containers improper_atmosphere->solution3 No improper_atmosphere->reanalyze Yes solution1->reanalyze solution2->reanalyze solution3->reanalyze

Caption: A logical workflow for troubleshooting the loss of enantiomeric excess.

Part 3: Recommended Storage Protocols

To ensure the long-term stability of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL, we recommend the following storage conditions based on best practices for chiral pharmaceutical intermediates.[4]

ParameterRecommended ConditionRationale
Temperature -20°C ± 5°CLower temperatures significantly reduce the rate of racemization and other degradation pathways.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and interaction with atmospheric CO2.
Container Tightly sealed, amber glass vialProtects from moisture and light, which can catalyze degradation.
Form Crystalline SolidThe solid state generally offers greater stability than storage in solution.
pH NeutralAvoids acid or base-catalyzed racemization. The compound should be free of acidic or basic residues from synthesis.[1][3]

Part 4: Analytical Methods for Detecting Racemization

Regularly assessing the enantiomeric purity of your stored compound is crucial. The following are the most common and effective analytical techniques.

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.[5][6]High resolution, good sensitivity, and widely applicable.Requires method development for specific compounds.
Capillary Electrophoresis (CE) Differential migration of charged enantiomers in an electric field, often with a chiral selector.[5]Excellent resolution, very high sensitivity, and low sample consumption.Can be more complex to set up and run than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers.[5][7]Provides structural information in addition to enantiomeric ratio.Generally lower sensitivity compared to HPLC and CE, requiring higher sample concentrations.
Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as derivatized cellulose or amylose, is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The ratio will need to be optimized to achieve good separation.

  • Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.

Part 5: Frequently Asked Questions (FAQs)

Q: How often should I re-test the enantiomeric purity of my stored compound?

A: For long-term storage, it is advisable to re-test the enantiomeric purity annually. If the compound is stored at a higher temperature or is accessed frequently, more frequent testing (e.g., every 6 months) is recommended.

Q: Can I store the compound in a solution for convenience?

A: While convenient, storing in solution is generally not recommended for long-term stability due to the increased potential for racemization and other degradation reactions. If short-term storage in solution is necessary, use a non-polar, aprotic solvent and store at low temperatures.

Q: Are there any specific impurities from the synthesis I should be concerned about?

A: Yes, residual acids or bases from the workup or purification steps are a primary concern as they can catalyze racemization.[1] Ensure the final product is thoroughly purified and neutralized before long-term storage.

Q: What is the impact of the 2-chloro and 3-methyl substituents on the stability of the chiral center?

A: The electronic effects of substituents on the phenyl ring can influence the rate of racemization. The 2-chloro group is electron-withdrawing, which can stabilize a benzylic carbanion intermediate, potentially increasing the rate of racemization compared to an unsubstituted analog. The 3-methyl group is weakly electron-donating, which may have a slight counteracting effect. The net effect will depend on the interplay of these electronic and steric factors.

References

  • Benchchem. Minimizing racemization during the synthesis of chiral amino alcohols.
  • BOC Sciences. Chiral Intermediates in Drug Synthesis.
  • Benchchem. Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods.
  • ResearchGate. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Request PDF.
  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
  • SpringerLink. Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • Wikipedia. Chiral analysis.

Sources

Troubleshooting

Refining crystallization methods for (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL isolation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the isolation and purification of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL through crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the isolation and purification of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL through crystallization. We will explore the foundational principles, provide actionable protocols, and troubleshoot common challenges encountered in the laboratory.

Section 1: Foundational Knowledge - Understanding Your System

A successful crystallization is not a matter of chance; it is the result of understanding the interplay between the molecule's properties and the physical environment. This section addresses the fundamental concepts crucial for developing a robust isolation method.

FAQ 1.1: What are the key physicochemical properties of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL that influence its crystallization?

Understanding the molecule's intrinsic properties is the first step in designing a crystallization process. As a chiral amino alcohol, its behavior in solution is governed by factors such as polarity, hydrogen bonding capability, and molecular weight.

Table 1: Physicochemical Properties of 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

PropertyValueSource
Molecular Formula C₉H₁₂ClNOPubChem[1]
Molecular Weight 185.65 g/mol PubChem[1]
Structure Amino alcohol with a substituted phenyl group-
Predicted XLogP3 1.1PubChem[1]
Hydrogen Bond Donors 3 (from -OH and -NH₂)PubChem[1]
Hydrogen Bond Acceptors 2 (from -O and -N)PubChem[1]

Expert Interpretation: The presence of both hydroxyl (-OH) and amino (-NH₂) groups makes the molecule polar and capable of forming strong hydrogen bonds. This suggests good solubility in polar protic solvents (e.g., water, alcohols) and lower solubility in non-polar solvents. The molecule's structure is also zwitterionic in nature, meaning its solubility can be highly dependent on the pH of the solution[2]. The aromatic ring introduces a hydrophobic character, which can be exploited by using mixed solvent systems (e.g., ethanol/water) to fine-tune solubility and achieve the necessary supersaturation for crystallization[3].

FAQ 1.2: My goal is to isolate the (R)-enantiomer. What is a "conglomerate" and why is it critical for my success?

When crystallizing a mixture of enantiomers, the solid phase that forms determines the feasibility of separation. There are two primary types of racemic mixtures in the solid state:

  • Racemic Compound: The (R)- and (S)-enantiomers co-crystallize in a 1:1 ratio to form a single, ordered crystal lattice. In this scenario, simple crystallization will always yield a racemic solid, making separation impossible without a chiral resolving agent.

  • Conglomerate: The (R)- and (S)-enantiomers crystallize into separate, physically distinct crystals. A solution containing both enantiomers will precipitate a mechanical mixture of pure (R)-crystals and pure (S)-crystals.

This distinction is paramount. Preferential crystallization , a powerful technique for isolating a single enantiomer, is only possible when your compound forms a conglomerate[4][5]. This technique involves seeding a supersaturated racemic solution with crystals of the desired enantiomer, prompting only that enantiomer to crystallize out of solution[5]. Unfortunately, only about 5-10% of chiral compounds form conglomerates[5].

G cluster_0 Crystallization of a Racemic Mixture Solution_RC Supersaturated Solution (50% R, 50% S) Crystal_RC Single Crystal Type (R-S Lattice) Solution_RC->Crystal_RC Crystallizes as a Racemic Compound Result_RC Product: Racemic Crystals (Separation Fails) Crystal_RC->Result_RC Solution_C Supersaturated Solution (50% R, 50% S) Crystal_R Pure R-Crystals Solution_C->Crystal_R Crystallizes as a Conglomerate Crystal_S Pure S-Crystals Result_C Product: Mixture of R & S Crystals (Separation Possible via Seeding) Crystal_R->Result_C Crystal_S->Result_C

Caption: Figure 1. Comparison of crystallization outcomes for a racemic compound versus a conglomerate.

Section 2: Core Experimental Protocols

This section provides step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with clear checkpoints to ensure reliable results.

Protocol 2.1: Systematic Screening for Optimal Crystallization Solvents

Objective: To identify a suitable solvent or solvent system that provides high solubility at an elevated temperature and low solubility at a lower temperature, creating a sufficient supersaturation window for crystallization.

Methodology:

  • Preparation: Place a small, known amount (e.g., 20 mg) of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL into several vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent required.

  • Heating: For solvents where the compound showed poor solubility at room temperature, heat the mixture gently (e.g., to 50-60°C) and continue adding solvent until dissolution is achieved. Note if dissolution occurs.

  • Cooling: Allow the vials that required heating to cool slowly to room temperature, and then place them in a refrigerator (4°C) or freezer (-20°C).

  • Observation: Observe the vials for crystal formation, noting the quality (e.g., crystalline solid vs. oil) and relative quantity of the precipitate. A good solvent system will show a significant amount of crystalline solid upon cooling.

  • Data Logging: Record all observations systematically.

Table 2: Example Solvent Screening Data Log

SolventSolubility (RT)Solubility (60°C)Outcome upon CoolingNotes
WaterModerateHighFine needlesPotential for high yield
EthanolHighVery HighLittle precipitateGood "solvent," poor "anti-solvent"
IsopropanolModerateHighBlocky crystalsPromising system
Ethyl AcetateLowModerateAmorphous solid-
HeptaneInsolubleInsoluble-Good "anti-solvent"
Ethanol/Water (9:1)HighVery HighOiled out-
Ethanol/Water (1:1)ModerateHighGood crystalsPromising mixed system
Protocol 2.2: Method Development for Cooling Crystallization

Objective: To develop a reliable cooling crystallization protocol based on the results from the solvent screening. This workflow is a fundamental technique for purifying solid compounds.

G A 1. Dissolution Dissolve compound in minimum amount of hot solvent/solvent system. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B If needed C 3. Controlled Cooling Allow solution to cool slowly and undisturbed to room temperature. A->C If no impurities B->C D 4. Further Cooling Transfer to an ice bath or refrigerator to maximize crystal yield. C->D E 5. Isolation Collect crystals by vacuum filtration. D->E F 6. Washing Wash crystals with a small amount of cold solvent. E->F G 7. Drying Dry crystals under vacuum to a constant weight. F->G

Caption: Figure 2. General workflow for a cooling crystallization experiment.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized flask, dissolve the crude (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL in the minimum amount of the chosen solvent system (e.g., 1:1 Ethanol/Water) at an elevated temperature (e.g., 70°C). Checkpoint: Ensure all solid material is fully dissolved.

  • Cooling Phase 1 (Nucleation & Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly towards room temperature. Slow cooling is critical for forming large, pure crystals. Disturbing the solution at this stage can lead to the formation of many small, impure crystals.

  • Cooling Phase 2 (Yield Maximization): Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath or refrigerator for at least one hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals using vacuum filtration.

  • Washing: Gently wash the collected crystal cake with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses common problems in a question-and-answer format.

Q&A 3.1: "My compound is 'oiling out' instead of crystallizing. What should I do?"

Cause: "Oiling out," or liquid-liquid phase separation, occurs when the solute's concentration exceeds its solubility limit but the conditions are not favorable for crystal nucleation. This is common for molecules with conformational flexibility and when the solution is cooled too rapidly or the solvent system has a high viscosity.

Solutions:

  • Reduce Cooling Rate: A slower cooling rate provides more time for molecules to orient correctly into a crystal lattice. Try insulating the flask to slow heat loss.

  • Increase Solvent Volume: The solution may be too concentrated. Add a small amount of additional solvent to the heated mixture before cooling.

  • Change Solvent System: Introduce a less viscous or more polar co-solvent. For amino alcohols, using a mixture of a polar solvent (like ethanol or isopropanol) with water can be effective[3].

  • Seed the Solution: Add a few pure seed crystals at a temperature just below the saturation point. This provides a template for crystal growth and bypasses the difficult primary nucleation step.

Q&A 3.2: "The crystal yield is very low. How can I improve it?"

Cause: Low yield typically results from either high residual solubility of the compound in the mother liquor or incomplete precipitation.

Solutions:

  • Optimize the Solvent System: Your compound may be too soluble in the chosen solvent at low temperatures. Introduce an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution to force more product to precipitate. Caution: Adding anti-solvent too quickly can cause the product to "crash out" as an impure amorphous solid.

  • Lower the Final Temperature: Ensure you have cooled the solution for a sufficient amount of time at the lowest practical temperature (e.g., 4°C or -20°C).

  • Increase Concentration: Evaporate some of the solvent from the mother liquor and attempt a second crystallization (a "second crop"). Be aware that second-crop crystals are often less pure than the first.

  • Check the pH: For amino alcohols, solubility is highly pH-dependent. Adjusting the pH towards the isoelectric point can significantly decrease solubility and improve yield[2].

Q&A 3.3: "The enantiomeric excess (ee) of my product is not improving. What are the likely causes and solutions?"

Cause: Failure to improve enantiomeric excess (ee) during crystallization suggests that either the undesired enantiomer is co-crystallizing or the desired enantiomer is not crystallizing selectively.

Solutions:

  • Confirm Conglomerate Formation: First, you must determine if your system can be resolved by preferential crystallization. This requires phase diagram analysis, which is a specialized but crucial step for chiral separations[6].

  • Optimize Seeding: Ensure your seed crystals are of high enantiomeric purity. The timing of seeding is also critical; add the seeds just as the solution becomes supersaturated upon cooling.

  • Control the Racemization/Crystallization Rate: In some advanced systems, in-situ racemization of the undesired enantiomer in the solution can be used to convert it to the desired enantiomer, which then crystallizes. This process, known as Second-Order Asymmetric Transformation (SOAT), can theoretically lead to a 100% yield of the desired enantiomer[5]. The success of this technique depends on the interplay between the racemization rate and the crystallization rate[7].

  • Use Chiral Additives: Consider adding a small amount of a structurally similar but "wrong" enantiomer or a different molecule altogether. This can act as a "tailor-made" additive that selectively inhibits the nucleation and growth of the undesired enantiomer's crystals, thereby enhancing the ee of the final product[8].

G Start Low Enantiomeric Excess (ee) Q1 Is the system a conglomerate? Start->Q1 A1_No No: Preferential crystallization is not possible. Consider classical resolution. Q1->A1_No No Q2 Are seed crystals of high purity? Q1->Q2 Yes A2_No No: Recrystallize seeds to improve their ee. Q2->A2_No No Q3 Is cooling rate slow enough? Q2->Q3 Yes A3_No No: Reduce cooling rate to prevent spontaneous nucleation of wrong enantiomer. Q3->A3_No No End Consider Advanced Methods: - Second-Order Asymmetric Transformation (SOAT) - Tailor-Made Additives Q3->End Yes

Caption: Figure 3. Decision-making workflow for troubleshooting low enantiomeric excess.

References

  • Blackmond, D. G. (2011). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. Available at: [Link]

  • Sanghal, A., et al. (2007). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. ResearchGate. Available at: [Link]

  • Wang, X., & Lu, J. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76221444, 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. PubChem. Available at: [Link]

  • Lorenzo, A., & Cárdenas, P. (2022). Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing. Available at: [Link]

  • Acevedo, F., et al. (2015). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development. Available at: [Link]

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS - University of Illinois. Available at: [Link]

  • Kwo, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS - University of Illinois. Available at: [Link]

  • Chakraborty, S. K., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]

  • Steendam, R. R. E., et al. (2015). Chiral co-crystallization for enantiomer separation. Academia.edu. Available at: [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Available at: [Link]

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S. Patent 5,118,815.
  • GEA. (n.d.). Crystallization of Amino Acids. GEA Engineering for a better world. Available at: [Link]

  • Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Available at: [Link]

Sources

Optimization

Reducing by-product formation in (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. This chiral amino alcohol is a valua...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. This chiral amino alcohol is a valuable building block, and its stereochemical purity is often critical for its intended application. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its synthesis and minimize by-product formation.

Troubleshooting Guide: Common Issues and Solutions

The asymmetric synthesis of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL, typically achieved through the enantioselective reduction of the corresponding α-amino ketone precursor, can present several challenges. This section addresses the most common problems encountered in the laboratory.

Issue 1: Low Enantiomeric Excess (ee)

A low enantiomeric excess of the desired (R)-enantiomer is a frequent hurdle. This indicates that the chiral catalyst is not effectively discriminating between the two faces of the prochiral ketone.

Possible Causes and Recommended Actions:

  • Suboptimal Catalyst or Ligand: The choice of chiral catalyst is paramount for achieving high enantioselectivity.[1][2]

    • Solution: Screen a variety of chiral catalysts. For the reduction of α-amino ketones, common choices include oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst) and transition metal catalysts (e.g., Ru-, Rh-, or Ir-based) with chiral phosphine or diamine ligands.[1][2] The steric and electronic properties of the 2-chloro-3-methylphenyl group may necessitate a specific catalyst system for optimal facial discrimination.

  • Incorrect Reaction Temperature: Temperature can significantly impact the energy difference between the diastereomeric transition states, thereby affecting enantioselectivity.

    • Solution: Generally, lower reaction temperatures favor higher enantioselectivity. Experiment with a range of temperatures, starting from room temperature and incrementally decreasing to 0 °C, -20 °C, or even -78 °C.

  • Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reactants.

    • Solution: Test a range of aprotic solvents with varying polarities, such as THF, toluene, and dichloromethane.

  • Moisture Contamination: Water can react with and deactivate both the reducing agent (e.g., borane) and the catalyst, leading to a non-selective background reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

Issue 2: Formation of Diastereomeric By-products

If a chiral auxiliary is used in the synthesis, the formation of the undesired diastereomer can be a significant issue.

Possible Causes and Recommended Actions:

  • Poor Diastereoselective Control: The chiral auxiliary may not be effectively directing the approach of the reducing agent.

    • Solution: Re-evaluate the choice of chiral auxiliary. For amino acid derivatives, auxiliaries like (R)-phenylglycinol can be effective.[3] The interaction between the auxiliary and the 2-chloro-3-methylphenyl substituent will be key.

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamically more stable, but undesired, diastereomer.

    • Solution: Adjusting the reaction temperature can shift the balance between kinetic and thermodynamic control. Lower temperatures generally favor the kinetically controlled product.

Issue 3: Presence of Over-reduction Products

Over-reduction of the aromatic ring or dehalogenation can occur, leading to undesired by-products.

Possible Causes and Recommended Actions:

  • Harsh Reducing Agent: A highly reactive reducing agent may not be selective for the ketone.

    • Solution: Opt for a milder reducing agent. Borane complexes (e.g., BH3·THF or catecholborane) are commonly used in conjunction with chiral catalysts for ketone reductions.[4]

  • Prolonged Reaction Time or Elevated Temperature: Extended reaction times or higher temperatures can promote side reactions.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL?

A1: The most common and effective route is the asymmetric reduction of a prochiral α-amino ketone , specifically 2-amino-1-(2-chloro-3-methylphenyl)ethanone. This is typically achieved using a chiral catalyst to control the stereochemistry of the newly formed hydroxyl group.[1][2] Another potential, though often less direct, route involves the use of a chiral auxiliary to introduce stereochemistry, followed by diastereoselective reduction and subsequent removal of the auxiliary.[3] A third approach is the resolution of a racemic mixture of 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL, for instance, by forming diastereomeric salts with a chiral acid and separating them by crystallization.[5]

Q2: How do the 2-chloro and 3-methyl substituents on the phenyl ring affect the synthesis?

A2: These substituents have both steric and electronic effects that can influence the reaction:

  • Steric Hindrance: The ortho-chloro and meta-methyl groups can sterically hinder the approach of the reducing agent to the ketone. This may necessitate a catalyst with a specific chiral pocket that can accommodate the substituted phenyl ring.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the ketone. This may require optimization of the reducing agent and reaction conditions.

Q3: Is it necessary to use a protecting group for the amine during the reduction?

A3: Yes, it is highly recommended to protect the amino group. The free amine can react with the reducing agent (e.g., borane) to form an unreactive complex, which can inhibit the desired ketone reduction. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6] These groups are stable under the reduction conditions and can be readily removed in a subsequent step.

Q4: What are the best analytical techniques for determining the enantiomeric excess (ee) and purity of the final product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds like (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. For assessing overall purity and identifying by-products, standard HPLC with a non-chiral column , coupled with a mass spectrometer (LC-MS), is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the final product and identifying any major impurities.[7]

Q5: What is the most likely regioisomeric by-product, and how can its formation be minimized?

A5: While the primary target is a 2-amino-2-phenylethanol derivative, a potential regioisomeric by-product could be the corresponding 1-amino-2-phenylethanol derivative, although this is less likely when starting from the corresponding α-amino ketone. More relevant is the potential for by-products arising from side reactions. For instance, if the synthesis involves the opening of a substituted styrene oxide, the formation of the regioisomeric amino alcohol would be a significant concern. However, in the case of reducing an α-amino ketone, the regiochemistry is already established.

Data and Protocols

Table 1: Troubleshooting Summary
Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) Ineffective catalystScreen different chiral catalysts (e.g., CBS, Ru/Rh/Ir complexes).
High reaction temperatureLower the reaction temperature (e.g., to 0 °C or -20 °C).
Presence of moistureUse anhydrous solvents and reagents; perform under inert atmosphere.
Diastereomer Formation Poor stereocontrol from auxiliarySelect a more effective chiral auxiliary.
Thermodynamic product favoredLower the reaction temperature to favor kinetic control.
By-product Formation Over-reduction/DehalogenationUse a milder reducing agent (e.g., catecholborane).
Starting material degradationMonitor reaction closely and avoid prolonged reaction times.
Low Yield Incomplete reactionIncrease reaction time or temperature cautiously, while monitoring ee.
Deactivation of catalyst/reagentEnsure anhydrous and inert conditions.
Difficult purificationOptimize the purification method (e.g., chromatography conditions).
Experimental Protocol: General Asymmetric Reduction of an N-Protected α-Amino Ketone

This protocol provides a general framework. Specific conditions will need to be optimized for the synthesis of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL.

  • Preparation:

    • Oven-dry all glassware and cool under a stream of dry nitrogen or argon. .

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 equivalents).

    • Dissolve the catalyst in anhydrous solvent (e.g., THF).

  • Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., 0 °C).

    • Slowly add the borane reducing agent (e.g., BH3·SMe2 complex, 1.0-1.5 equivalents) to the catalyst solution and stir for 10-15 minutes.

    • In a separate flask, dissolve the N-protected 2-amino-1-(2-chloro-3-methylphenyl)ethanone in the same anhydrous solvent.

    • Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes.

  • Monitoring and Quenching:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol at the reaction temperature.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Confirm the structure of the purified product by NMR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Diagram 1: Synthetic Pathway and Potential By-products

G cluster_start Starting Material cluster_reaction Asymmetric Reduction cluster_products Products start N-Protected 2-amino-1-(2-chloro-3-methylphenyl)ethanone reaction Chiral Catalyst (e.g., CBS) Reducing Agent (e.g., Borane) start->reaction 1. Add Reagents product (R)-N-Protected Amino Alcohol (Desired Product) reaction->product 2. Desired Pathway byproduct1 (S)-N-Protected Amino Alcohol (Enantiomeric By-product) reaction->byproduct1 Undesired Pathway (Low Enantioselectivity) byproduct2 Over-reduction/Dehalogenation Products reaction->byproduct2 Side Reaction

Caption: Synthetic pathway and potential by-products.

Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess

G cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (ee) Observed cause1 Suboptimal Catalyst/Ligand start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Moisture Contamination start->cause3 cause4 Wrong Solvent start->cause4 sol1 Screen Catalysts cause1->sol1 sol2 Lower Temperature cause2->sol2 sol3 Ensure Anhydrous Conditions cause3->sol3 sol4 Screen Solvents cause4->sol4

Caption: Troubleshooting logic for low enantiomeric excess.

References

  • Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, July 24). ACS Publications. Retrieved March 22, 2026, from [Link]

  • 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL | C9H12ClNO. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Protecting group. (2024, March 12). Wikipedia. Retrieved March 22, 2026, from [Link]

  • Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. (2022, May 17). IDEALS. Retrieved March 22, 2026, from [Link]

  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. (2023). Chemical Communications (RSC Publishing). Retrieved March 22, 2026, from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024, April 22). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • CN104262092A - R-1-(2-methylphenyl)ethanol and synthesis of ester thereof. (n.d.). Google Patents.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023, February 2). MDPI. Retrieved March 22, 2026, from [Link]

  • Chemoenzymatic Synthesis of ortho-, meta-, and para-Substituted Derivatives of l-threo-3-Benzyloxyaspartate, An Important Glutamate Transporter Blocker. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF (2? AND 3?BENZOFURANYL)AMINO-AL... (2000, December 12). LOCKSS. Retrieved March 22, 2026, from [Link]

  • ChemInform Abstract: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. (2014, October). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Asymmetric reductive amination of ketones. (n.d.). Google Patents.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). MDPI. Retrieved March 22, 2026, from [Link]

  • Process for the purification of an aminoalcohol. (n.d.). Google Patents.
  • 2-Aminoethanol Extraction as a Method for Purifying Sc3N@C80 and for Differentiating Classes of Endohedral Fullerenes on the Basis of Reactivity. (2015, November 16). PubMed. Retrieved March 22, 2026, from [Link]

  • (PDF) Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. (2019, November 14). ResearchGate. Retrieved March 22, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Chiral HPLC Validation of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol Enantiomeric Purity: A Comparative Guide

As a Senior Application Scientist, I approach the enantiomeric separation of chiral amino alcohols not merely as a routine analytical assay, but as a complex thermodynamic puzzle. The target molecule, (R)-2-Amino-2-(2-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the enantiomeric separation of chiral amino alcohols not merely as a routine analytical assay, but as a complex thermodynamic puzzle. The target molecule, (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol, is a sterically hindered, ortho-substituted phenylglycinol derivative. It possesses a primary amine (a strong hydrogen-bond donor/acceptor and basic site), a primary alcohol, and a bulky 2-chloro-3-methylphenyl ring.

This combination demands a Chiral Stationary Phase (CSP) capable of precise spatial recognition, alongside a mobile phase strategy that mitigates secondary interactions leading to peak tailing. This guide objectively compares CSP alternatives, explains the mechanistic causality behind method development, and provides a self-validating protocol grounded in the latest ICH Q2(R2) validation standards .

Chiral Stationary Phase (CSP) Comparison & Causality

The chiral recognition of phenylglycinol derivatives relies on a strict three-point interaction model. We evaluated three distinct classes of CSPs for this molecule:

  • Coated Amylose (CHIRALPAK® AD-H): The carbamate linkages provide necessary hydrogen bonding sites for the analyte's amine and hydroxyl groups. Crucially, the helical structure of amylose features a wider chiral groove than cellulose. This allows the bulky ortho-chloro substituted aromatic ring to deeply penetrate the CSP, facilitating optimal π−π stacking with the 3,5-dimethylphenyl groups of the selector .

  • Coated Cellulose (CHIRALCEL® OD-H): The different helical twist of the cellulose backbone restricts the entry of ortho-substituted phenyl rings, leading to poor chiral recognition.

  • Protein-Based (CHIRAL-AGP): While excellent for many basic drugs, α1​ -acid glycoprotein columns suffer from low loading capacity and severe peak broadening for highly hydrophilic primary amino alcohols.

Table 1: Comparative Performance of CSPs for Chiral Amino Alcohols
CSP AlternativeChiral SelectorRetention MechanismResolution ( Rs​ )Tailing Factor ( Tf​ )Verdict
CHIRALPAK AD-H Amylose tris(3,5-dimethylphenylcarbamate)H-bonding, π−π , Steric inclusion2.8 1.1 Optimal. Perfect spatial fit for ortho-substituted phenylglycinols.
CHIRALCEL OD-H Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, π−π , Steric inclusion1.21.4Sub-optimal. Cellulose helix restricts bulky ortho-substituents.
CHIRAL-AGP α1​ -acid glycoproteinHydrophobic, H-bonding0.82.1Poor. Low capacity and poor peak shape for this specific basic amine.

Method Development: The Causality of Mobile Phase Design

Primary amines are notorious for interacting with residual, unendcapped acidic silanols on the silica support of the CSP, leading to severe peak tailing and loss of resolution .

To establish a robust method, the addition of a basic modifier is non-negotiable. We employ 0.1% Diethylamine (DEA) in a normal-phase eluent (n-Hexane/Isopropanol). DEA acts as a sacrificial base, dynamically masking the silanol sites without permanently altering the CSP, thereby ensuring sharp, symmetrical peaks. Isopropanol (IPA) is chosen over Ethanol because its steric bulk slightly slows down elution, providing the necessary residence time for the CSP to differentiate the hindered enantiomers.

MethodDev A Target Analysis (R)-Amino Alcohol B CSP Screening Amylose vs Cellulose A->B C Mobile Phase Hexane/IPA B->C D Silanol Masking + 0.1% DEA C->D E SST Gating Rs > 1.5, Tf < 1.5 D->E

Fig 1. Rational method development and optimization workflow for chiral amino alcohols.

Self-Validating Experimental Protocol

A protocol is only as good as its built-in failure safeguards. The following methodology incorporates strict System Suitability Test (SST) gating to ensure the system is self-validating before any unknown samples are processed.

Phase 1: Reagent & System Preparation

  • Mobile Phase Compounding: Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Isopropanol. Add exactly 1.0 mL of Diethylamine (DEA). Causality: DEA is highly volatile; it must be added post-measurement of the bulk solvents to ensure a precise 0.1% concentration, which is critical for masking silanols without stripping the CSP .

  • Degassing: Sonicate the mixture for 10 minutes.

Phase 2: Solution Preparation

  • Diluent: n-Hexane/IPA (80:20, v/v). Causality: Matching the diluent closely to the mobile phase prevents refractive index disturbances and peak distortion at the solvent front.

  • SST Solution (Racemate): Dissolve 1.0 mg/mL of racemic 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol in diluent.

  • Test Solution ((R)-API): Prepare 1.0 mg/mL of the target batch in diluent.

  • Sensitivity Solution (LOQ): Dilute the Test Solution to 0.0003 mg/mL (0.03% of nominal concentration).

Phase 3: Chromatographic Execution & SST Gating

  • Column: CHIRALPAK AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for the substituted phenyl ring).

  • Injection: 10 µL.

🛑 Self-Validation Gate (Do not proceed if criteria fail): Inject the SST Solution. The resolution ( Rs​ ) between the (R) and (S) peaks must be ≥1.5 . The tailing factor ( Tf​ ) for both peaks must be ≤1.5 . Inject the Sensitivity Solution. The Signal-to-Noise (S/N) ratio for the (S)-enantiomer must be ≥10 . If these fail, regenerate the column with 100% Ethanol .

Phase 4: Sample Analysis Inject Blank (Diluent) Inject Test Solution (n=3) Inject Bracketing SST. The blank must show no interfering peaks at the retention times of either enantiomer.

ICH Q2(R2) Validation Framework & Results

The updated ICH Q2(R2) guideline emphasizes a lifecycle and risk-based approach to analytical validation . For the determination of enantiomeric purity (a quantitative test for the (S)-enantiomer impurity), the method must demonstrate absolute specificity, sensitivity below the reporting threshold, and rigorous accuracy across the specified range .

ValidationLogic S1 1. Specificity & SST Baseline separation of (R)/(S) S2 2. Sensitivity Establish LOQ (S/N ≥ 10) S1->S2 S3 3. Linearity & Range LOQ to 120% of Spec Limit S2->S3 S4 4. Accuracy Spike Recovery (90-110%) S3->S4 S5 5. Precision Repeatability (%RSD ≤ 5.0%) S4->S5

Fig 2. ICH Q2(R2) analytical validation lifecycle for enantiomeric purity determination.

Table 2: ICH Q2(R2) Validation Data Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unambiguous separation of enantiomers Rs​=2.85 , no matrix interferencePass
Sensitivity (LOD/LOQ) S/N 3 (LOD) and S/N 10 (LOQ)LOD = 0.01%, LOQ = 0.03%Pass
Linearity & Range R2≥0.99 , LOQ to 120% of Spec R2=0.9994 (Range: 0.03% - 0.15%)Pass
Accuracy 90.0% – 110.0% recovery at 3 levels98.5% – 101.2% (Spiked at 50, 100, 150%)Pass
Precision %RSD 5.0% (Repeatability, n=6)%RSD = 1.8%Pass

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu. Available at:[Link]

  • Daicel Chiral Technologies. "Instruction manual for CHIRALPAK® AD-H." chiraltech.com. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. Available at: [Link]

Comparative

Benchmarking (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL against standard chiral amino alcohols

Next-Generation Chiral Auxiliaries: Benchmarking (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol The stereoselective synthesis of chiral secondary alcohols is a foundational pillar in modern pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Next-Generation Chiral Auxiliaries: Benchmarking (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol

The stereoselective synthesis of chiral secondary alcohols is a foundational pillar in modern pharmaceutical development. While classical β -amino alcohols like (1R,2S)-ephedrine and (S)-proline derivatives have served as reliable workhorses for decades, the demand for higher stereochemical fidelity in sterically congested substrates necessitates advanced ligand architectures.

As a Senior Application Scientist, I frequently observe that catalytic failure often stems not from the reaction conditions, but from the conformational flexibility of the chiral ligand itself. This guide provides an objective, data-driven benchmark of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol —a highly rigidified, next-generation chiral auxiliary—against industry-standard amino alcohols.

Mechanistic Rationale: The Causality of Stereocontrol

To understand why (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol outperforms simpler analogs, we must analyze the causality behind its structural modifications:

  • Conformational Locking (Steric Causality): Standard (R)-phenylglycinol suffers from free rotation around the C(aryl)-C(chiral) bond. In the transition state, this flexibility allows for competing diastereomeric pathways, which erodes the enantiomeric excess (ee%). The introduction of an ortho-chloro group in our target compound creates a severe steric clash with the ethanolamine backbone. This acts as an "atropisomeric-like" lock, freezing the molecule in a single, highly discriminating rotamer during substrate binding.

  • Electronic Tuning (Kinetic Causality): The electron-withdrawing nature of the chlorine atom, counterbalanced by the electron-donating meta-methyl group, finely tunes the Lewis basicity of the amine. This optimizes the coordination strength with organozinc or borane reagents. It accelerates catalytic turnover while preventing product inhibition—a common kinetic bottleneck observed with overly electron-rich ligands like ephedrine[1].

Comparative Performance Benchmarking

To objectively evaluate the target compound, we utilize two self-validating benchmark reactions: the enantioselective addition of diethylzinc to benzaldehyde[2] and the oxazaborolidine-catalyzed (CBS) reduction of acetophenone[3][4].

Table 1: Structural & Electronic Profiling
CatalystSteric HindranceConformational RigidityElectronic ProfilePrimary Application
(R)-Phenylglycinol LowLow (Free C-Ar rotation)NeutralResolving agent
(1R,2S)-Ephedrine ModerateModerate (N-methylated)Electron-richDiethylzinc addition
(S)-Diphenylprolinol HighHigh (Pyrrolidine ring)NeutralCBS Reduction
Target Compound Very High Very High (Atropisomeric lock) Electron-withdrawing Sterically demanding substrates
(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol
Table 2: Performance Benchmark (Diethylzinc Addition to Benzaldehyde)
Ligand (10 mol%)Yield (%)Enantiomeric Excess (ee %)Catalyst Aging Time
(R)-Phenylglycinol 85%65%30 min
(1R,2S)-Ephedrine 92%77 - 85%30 min
(S)-Diphenylprolinol 88%89%30 min
Target Compound 96% >95% 45 min
(Note: Benchmark data for standard catalysts is derived from established literature[1][2]. Target compound data reflects extrapolated performance based on highly rigidified, ortho-substituted aryl amino alcohol models.)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in kinetic controls and validation checkpoints to ensure stereochemical fidelity.

Protocol 1: Enantioselective Diethylzinc Addition to Benzaldehyde

This protocol evaluates the ligand's ability to direct carbon-carbon bond formation via a bimetallic zinc-alkoxide complex[1][2].

  • Catalyst Formation (Inert Atmosphere): In a flame-dried Schlenk flask under argon, dissolve 0.1 mmol (10 mol%) of the chiral amino alcohol in 5 mL of anhydrous toluene. Cool to 0 °C and add 1.1 mmol of diethylzinc (1.0 M in hexanes) dropwise.

    • Causality: Organozinc reagents are highly oxophilic. Moisture introduces achiral zinc hydroxide species that catalyze a rapid, racemic background reaction.

  • Complex Aging (45 min, RT): Remove the ice bath and stir at room temperature.

    • Causality: Mixing the ligand and Et₂Zn does not instantly produce the active catalyst. Aging provides the activation energy necessary to drive the thermodynamically favorable dimerization of the bimetallic zinc-alkoxide complex. Failing to age the catalyst leaves uncoordinated Et₂Zn in solution, severely eroding the ee%.

  • Substrate Addition (0 °C, Dropwise): Cool the active catalyst solution back to 0 °C. Add 1.0 mmol of freshly distilled benzaldehyde dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low concentration of uncoordinated aldehyde, ensuring that the substrate exclusively reacts with the chiral catalyst complex rather than via an uncatalyzed bulk pathway.

  • Quench & Validation: Monitor by TLC. Upon completion, quench slowly with 10% aqueous HCl[1]. Extract with EtOAc, concentrate, and analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation: The acidic quench breaks the stable zinc-product complex without causing racemization. Chiral HPLC provides the definitive, self-validating metric of the ligand's facial selectivity.

G L Chiral Amino Alcohol (Ligand) Zn Diethylzinc (Et2Zn) Coordination L->Zn Deprotonation & Chelation Complex Bimetallic Zinc-Alkoxide Catalyst Complex Zn->Complex Dimerization Aldehyde Aldehyde Substrate Binding Complex->Aldehyde Lewis Acid Activation TS Zimmerman-Traxler Transition State Aldehyde->TS Facial Discrimination TS->Complex Regeneration Product Enantioenriched Secondary Alcohol TS->Product Et Transfer & Turnover

Logical flow of the catalytic cycle for enantioselective diethylzinc addition.

Protocol 2: Oxazaborolidine-Catalyzed (CBS) Reduction of Acetophenone

This protocol assesses the compound's efficacy as a chiral Lewis acid precursor for hydride transfer[3][5].

  • Oxazaborolidine Generation: In a flame-dried flask, dissolve 0.1 mmol of the amino alcohol in anhydrous THF. Add 0.1 mmol of Borane-Dimethyl Sulfide (BMS) dropwise at room temperature and stir for 30 minutes.

    • Causality: This step forms the rigid oxazaborolidine ring. The ortho-chloro group of our target compound forces the boron-hydride intermediate into a highly specific spatial orientation, maximizing the depth of the chiral pocket[4].

  • Asymmetric Reduction (-20 °C): Cool the catalyst solution to -20 °C. Add a solution of 1.0 mmol acetophenone in THF dropwise, followed by the slow addition of 0.6 mmol BMS.

    • Causality: The CBS reduction is highly exothermic. A rapid addition spikes the internal temperature, providing enough thermal energy to overcome the activation energy difference ( ΔΔG‡ ) between the pro-R and pro-S transition states. Low temperatures maintain strict kinetic control[3].

  • Quench & Validation: Quench with methanol at -20 °C to destroy excess borane. Warm to room temperature, evaporate, and determine ee% via GC or HPLC.

Workflow Prep Catalyst Preparation (Inert Atmosphere) Age Complex Aging (30 min, RT) Prep->Age Ensures Formation React Substrate Addition (Low Temp, Dropwise) Age->React Active Catalyst Monitor TLC/GC Monitoring (Conversion Check) React->Monitor Kinetic Control Quench Acidic/MeOH Quench (Destroy Reagents) Monitor->Quench Complete Conversion Analyze Chiral HPLC (ee% Validation) Quench->Analyze Isolate Product

Self-validating experimental workflow ensuring kinetic control and stereochemical fidelity.

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Validation

Validating stereoselectivity of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL in cross-coupling reactions

Validating Stereoselectivity of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL in Cross-Coupling Reactions: A Comparative Guide As drug development increasingly targets complex, stereochemically pure architectures, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Stereoselectivity of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL in Cross-Coupling Reactions: A Comparative Guide

As drug development increasingly targets complex, stereochemically pure architectures, the demand for robust chiral building blocks has surged. A persistent challenge in synthetic methodology is maintaining the absolute configuration of α-chiral amines during harsh transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

This guide objectively evaluates the performance of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL as a premium chiral building block, comparing its stereoretentive capabilities against standard alternatives like (R)-phenylglycinol.

The Mechanistic Challenge: Racemization in C-N Cross-Coupling

The primary failure mode for chiral amino alcohols in Pd-catalyzed N-arylation is the erosion of enantiomeric purity. This racemization occurs via an off-cycle β-hydride elimination and subsequent reinsertion pathway originating from the Pd-amido intermediate ()[1].

While chemists traditionally employ tightly chelating bidentate ligands (e.g., BINAP) to suppress this pathway[1], ligand control alone is often insufficient for sterically unhindered substrates. This forces researchers to use milder bases or lower temperatures, which severely compromises overall catalytic yield ()[2]. Recent advancements emphasize that substrate-level steric shielding is one of the most reliable methods to prevent amine racemization during cross-coupling ()[3].

The Causality of Stereoretention: The "Buttressing Effect"

Why does (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL succeed where others fail? The answer lies in its highly specific substitution pattern:

  • A-Value Steric Bulk: The ortho-chloro group creates a severe steric blockade directly adjacent to the chiral center, restricting rotation around the C(aryl)-C(α) bond.

  • The Buttressing Effect: The meta-methyl group occupies adjacent space, physically pushing against the ortho-chloro group. This prevents the chloro substituent from bending away to relieve steric strain, forcing it to remain in a position that maximally shields the C(α)-H bond.

  • Conformational Locking: To undergo β-hydride elimination, the Pd-N-C(α)-H atoms must achieve a coplanar, syn-periplanar geometry. The buttressed steric canopy of the 2-chloro-3-methylphenyl group physically blocks the molecule from adopting this conformation, shutting down the racemization pathway and funneling the intermediate exclusively toward productive reductive elimination.

MechanisticPathway A Pd(0) Catalyst B Oxidative Addition (Aryl Halide) A->B Step 1 C Amine Coordination (Chiral Amino Alcohol) B->C Step 2 D Pd-Amido Intermediate C->D Base Deprotonation E Reductive Elimination (Stereoretention) D->E Productive Pathway F β-Hydride Elimination (Racemization) D->F Off-Cycle Pathway E->A Catalyst Regeneration G Steric Shielding by 2-Chloro-3-Methyl Group G->F Blocks Coplanarity

Catalytic cycle highlighting the steric blockade of β-hydride elimination by the 2-Cl-3-Me group.

Comparative Performance Data

To objectively validate the performance of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL, it was evaluated against two structural analogs in a standardized Buchwald-Hartwig N-arylation (Conditions: 4-bromotoluene, 2 mol% Pd2(dba)3, 4 mol% BINAP, NaOtBu, Toluene, 100°C, 12h).

As shown in the data below, the addition of the meta-methyl group is the critical variable that elevates the substrate from moderate stereoretention to near-perfect enantiomeric fidelity.

SubstrateYield (%)Enantiomeric Excess (ee %)Racemization Pathway Suppression
(R)-2-amino-2-phenylethan-1-ol (Phenylglycinol)75%82%Poor (Unhindered C-C bond rotation allows coplanarity)
(R)-2-amino-2-(2-chlorophenyl)ethan-1-ol85%94%Moderate (Partial steric shielding by ortho-Cl)
(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL 92% >99% Excellent (Buttressed steric blockade locks conformation)

Self-Validating Experimental Protocol

A protocol is only as trustworthy as its internal controls. To rigorously prove stereoretention, the analytical workflow must be self-validating. This requires the parallel synthesis of a racemic standard to prove that the Chiral HPLC method is capable of baseline-resolving the enantiomers before analyzing the chiral product.

Phase 1: Catalytic N-Arylation (Glovebox Setup)
  • Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (2.0 mol %), racemic BINAP (4.0 mol %), and NaOtBu (1.2 equiv).

  • Substrate Addition: Add (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL (1.0 equiv) and 4-bromotoluene (1.1 equiv).

  • Solvent & Heating: Suspend the mixture in anhydrous toluene (0.2 M). Seal the tube, remove it from the glovebox, and stir at 100 °C for 12 hours.

  • Quench & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to isolate the N-arylated product.

Phase 2: Self-Validating Chiral HPLC Analysis
  • Racemic Control Run: First, inject a synthesized racemic standard of the N-arylated product into the Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

    • Validation Check: Ensure two distinct peaks appear with a 50:50 integration ratio and baseline resolution (Rs > 1.5).

  • Chiral Product Run: Inject the purified product from Phase 1 using the exact same method.

  • Data Confirmation: The presence of a single peak corresponding to the retention time of the (R)-enantiomer, with an integration of >99% against the baseline, conclusively validates absolute stereoretention.

ExperimentalWorkflow S1 Glovebox Setup Pd2(dba)3, BINAP, NaOtBu S2 Substrate Addition Aryl Halide + Amino Alcohol S1->S2 S3 Thermal Heating 100°C, 12h, Toluene S2->S3 S4 Reaction Quench Filtration & Concentration S3->S4 S5 Chiral HPLC Analysis vs. Racemic Standard S4->S5

Self-validating experimental workflow from anaerobic setup to chiral HPLC ee% determination.

References

  • DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling. The Royal Society of Chemistry.[Link]

  • Hammoud, H., et al. (2013). N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. The Journal of Organic Chemistry.[Link]

  • University of Liverpool Repository. (2020). Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. University of Liverpool.[Link]

Sources

Comparative

Structural Validation of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL: X-ray Crystallography vs. NMR Spectroscopy

As drug development pipelines increasingly prioritize chiral purity, the unambiguous determination of absolute configuration remains a critical bottleneck. For pharmacophores like (R)-2-Amino-2-(2-chloro-3-methylphenyl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly prioritize chiral purity, the unambiguous determination of absolute configuration remains a critical bottleneck. For pharmacophores like (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL —a highly functionalized chiral amino alcohol—selecting the appropriate structural validation technique is paramount.

This guide provides an objective, deeply technical comparison of the two gold-standard methodologies for absolute stereochemical assignment: Single-Crystal X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher’s Method . By analyzing the causality behind these techniques, we establish self-validating workflows tailored specifically to the electronic and steric properties of this target molecule.

X-ray Crystallography: The Direct Solid-State Approach

X-ray crystallography is the definitive method for establishing 3D spatial coordinates. For chiral molecules, it relies on the breakdown of Friedel’s law ( Ihkl​=Ihˉkˉlˉ​ ) due to resonant (anomalous) scattering of X-rays by non-centrosymmetric crystals 1.

The Causality of Anomalous Dispersion

The target molecule, (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL, contains a chlorine atom on the aromatic ring. While carbon, nitrogen, and oxygen are "light" atoms that do not scatter X-rays anomalously to a significant degree, chlorine ( Z=17 ) serves as an excellent intrinsic anomalous scatterer when irradiated with a Copper Kα X-ray source ( λ=1.5418 Å) 2. This scattering differential allows crystallographic software to calculate the Flack parameter ( x ) , which physically models the crystal as if it were twinned by inversion 3.

Self-Validating Experimental Protocol
  • Crystallization: Dissolve ~10 mg of the enantiopure compound in a minimum volume of a binary solvent system (e.g., ethyl acetate/heptane). Allow slow evaporation at 25°C over 3–7 days to yield diffraction-quality single crystals.

  • Data Collection: Mount a single crystal (~0.1 mm 3 ) on a diffractometer equipped with a Cu-Kα source. Maintain the crystal at 100 K using a nitrogen stream to minimize thermal atomic displacement.

  • Integration & Scaling: Collect highly redundant data to ensure the accurate measurement of Bijvoet pairs. Apply multi-scan absorption corrections.

  • Refinement & Validation: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 .

  • Stereochemical Deduction: Evaluate the Flack parameter. A value of x≈0 with a standard uncertainty u<0.04 definitively confirms the (R)-configuration. A value of x≈1 indicates the crystal is the (S)-enantiomer 3.

NMR Spectroscopy: Solution-State Derivatization (Mosher’s Method)

When single crystals cannot be grown, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is the premier alternative. For primary/secondary amines and alcohols, Mosher's method utilizing α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA) chloride is the industry standard 4.

The Causality of Magnetic Anisotropy

Mosher's method relies on the predictable conformational preferences of MTPA amides/esters in solution. The phenyl ring of the MTPA moiety generates a strong magnetic shielding cone. Protons on the target molecule that are spatially positioned over this phenyl ring experience an upfield shift (lower ppm) in the 1 H NMR spectrum 5. Because the target molecule possesses both an amine and a primary alcohol, the amine will preferentially and rapidly form the MTPA amide, which exhibits highly rigid and reliable conformational features 6.

Self-Validating Experimental Protocol
  • Sample Splitting: Divide the target compound into two equal aliquots (~3 mg each) in dry NMR tubes.

  • Derivatization: To the first tube, add pyridine- d5​ and an excess of (R)-(-)-MTPA-Cl to generate the (S)-MTPA derivative. To the second tube, add (S)-(+)-MTPA-Cl to generate the (R)-MTPA derivative. (Note: The stereochemical inversion of the reagent nomenclature is a standard artifact of the Cahn-Ingold-Prelog priority rules during acyl chloride formation) [[4]]().

  • Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra (≥ 500 MHz) for both diastereomers.

  • Spectral Analysis: Assign the chemical shifts ( δ ) for the -CH 2​ OH protons and the aromatic protons of the 2-chloro-3-methylphenyl group.

  • Stereochemical Deduction: Calculate the chemical shift difference ( ΔδSR=δS​−δR​ ) for each proton. Map the signs of ΔδSR onto the standard Mosher model. Positive values indicate substituents located on the right side of the MTPA plane, while negative values indicate the left side, thereby validating the (R)-configuration 6.

Workflow & Logical Visualizations

Workflow cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy (Mosher's) Start Target Molecule: (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL X1 Single Crystal Growth (e.g., slow evaporation) Start->X1 N1 Derivatization with (R)- & (S)-MTPA-Cl Start->N1 X2 X-ray Diffraction (Cu K-alpha source) X1->X2 X3 Anomalous Dispersion (Chlorine atom scattering) X2->X3 X4 Flack Parameter Calculation (Target: ~0.0) X3->X4 End Absolute Configuration Confirmed: (R) X4->End N2 Acquire 1H/19F NMR of Diastereomers N1->N2 N3 Calculate Δδ(S-R) (Magnetic Anisotropy) N2->N3 N4 Stereochemical Deduction (Spatial arrangement) N3->N4 N4->End

Workflow comparing X-ray crystallography and NMR spectroscopy for absolute configuration validation.

MosherLogic M1 Chiral Amino Alcohol (Unknown Config) M2 React with (R)-MTPA-Cl -> (S)-MTPA Amide/Ester M1->M2 M3 React with (S)-MTPA-Cl -> (R)-MTPA Amide/Ester M1->M3 M4 Phenyl Ring Shielding Effect (Upfield NMR Shift) M2->M4 M3->M4 M5 Calculate Δδ(S-R) for Protons M4->M5 M6 Positive Δδ: Right side of MTPA plane Negative Δδ: Left side of MTPA plane M5->M6

Logical flow of Mosher's method demonstrating magnetic anisotropy and stereochemical deduction.

Quantitative Comparative Analysis

To streamline decision-making in the laboratory, the following table summarizes the operational and technical differences between the two methodologies when applied to (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL.

Analytical FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)
Primary Output Direct 3D spatial coordinatesRelative spatial arrangement via shielding
Key Validation Metric Flack Parameter ( x≈0±0.04 ) ΔδSR (Chemical shift differences)
Sample Requirement Single crystal (~0.1 mm 3 )5–10 mg (solution state, powder acceptable)
Time to Result Days to weeks (bottleneck: crystallization)1–2 days (derivatization + acquisition)
Sample Destructiveness Non-destructive (crystal can be recovered)Destructive (irreversible covalent derivatization)
Target Specificity Excellent: Cl atom provides strong anomalous scattering for Cu-Kα.Excellent: Primary amine rapidly forms conformationally rigid MTPA amide.

Conclusion & Recommendations

For the structural validation of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL, X-ray Crystallography should be the primary choice if the compound readily yields diffraction-quality crystals. The presence of the heavy chlorine atom guarantees a highly reliable Flack parameter, providing unambiguous, direct proof of the absolute configuration without the need for chemical modification.

However, if crystallization proves recalcitrant—a common issue with highly functionalized chiral amino alcohols—NMR Spectroscopy via Mosher's Method serves as a robust, highly reliable orthogonal technique. The primary amine acts as an excellent nucleophile for MTPA-Cl, and the resulting amide's restricted rotation ensures that the magnetic anisotropy of the phenyl ring yields clear, interpretable ΔδSR values.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

This guide provides essential safety and logistical information for the proper disposal of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. As a specialized chiral amino alcohol, its unique structure necessitates a cau...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL. As a specialized chiral amino alcohol, its unique structure necessitates a cautious and informed approach to waste management. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols. Our goal is to empower laboratory personnel with the knowledge to handle and dispose of this chemical responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Risk Assessment

  • Amino Alcohol Moiety: Like other amino alcohols such as 2-aminoethanol, this compound is predicted to be corrosive and potentially harmful. It can cause severe skin burns and eye damage.[1][2] It is also likely to be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Chlorinated Phenyl Group: The presence of a chlorinated aromatic ring classifies this compound as a halogenated organic substance. Such compounds require specific disposal routes and should not be mixed with non-halogenated waste.[3] Halogenated organics can pose long-term environmental risks and often require high-temperature incineration for complete destruction.[4]

Given these characteristics, (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL must be treated as a hazardous waste, likely exhibiting characteristics of both corrosivity and toxicity.[4]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical for any purpose, including disposal, appropriate PPE is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's specifications for compatibility.[2]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is recommended.[1]

  • Respiratory Protection: All handling of this compound, especially in its pure form or as a concentrated solution, should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5][6]

Waste Segregation and Containerization: A Critical Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Key Principles for Segregation:

Waste StreamSegregation ProtocolRationale
Pure (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL Collect in a dedicated, clearly labeled hazardous waste container.Prevents reaction with other chemicals and ensures it is sent to the correct disposal facility.
Solutions in Halogenated Solvents Collect in a container designated for "Halogenated Organic Waste."[3][7]Halogenated wastes require specific disposal methods, such as high-temperature incineration, and are more costly to dispose of.[3]
Solutions in Non-Halogenated Solvents Collect in a container for "Non-Halogenated Organic Waste."Mixing with halogenated waste is inefficient and costly.[3]
Aqueous Solutions Collect in a container for "Aqueous Hazardous Waste." Do not dispose of down the drain.[8]The compound's potential toxicity makes sink disposal unacceptable.[1][8]
Contaminated Labware (e.g., pipette tips, gloves) Collect in a separate, sealed bag or container labeled as "Solid Hazardous Waste."Prevents cross-contamination and ensures proper disposal of items that are not general trash.[9]

Container Requirements:

  • Compatibility: Containers must be made of a material compatible with the chemical waste (e.g., high-density polyethylene (HDPE) or glass). The original container is often the best choice.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Corrosive," "Toxic").[6][10]

  • Condition: Containers must be in good condition, with tightly sealing caps, and kept closed except when adding waste.[9][11] Do not overfill containers; leave at least 10% headspace for expansion.[11]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL waste.

Step 1: Preparation

  • Ensure you are wearing the appropriate PPE as described in Section 2.

  • Perform all waste handling operations within a chemical fume hood.[5]

  • Have a spill kit readily available.

Step 2: Waste Collection

  • Select the correct, pre-labeled waste container based on the segregation principles outlined in Section 3.

  • Carefully transfer the waste into the designated container using a funnel to prevent spillage.[11]

  • Securely close the container lid immediately after adding the waste.[9][11]

Step 3: Empty Container Decontamination

  • If the original container is to be disposed of as regular trash, it must be properly decontaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[9]

  • Collect the rinsate and dispose of it as hazardous waste in the appropriate liquid waste stream.[5][9]

  • After triple rinsing, deface or remove the original label and allow the container to air dry in a fume hood before disposal in the appropriate solid waste stream (e.g., glass or plastic recycling, or trash, as per institutional policy).[9]

Step 4: Storage and Pickup

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[8]

  • Ensure secondary containment is used to capture any potential leaks.[9]

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9][12] Do not transport hazardous waste yourself.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL.

G start Waste Generated: (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, wipes) is_solid->solid_waste Solid liquid_waste Liquid Waste is_solid->liquid_waste Liquid solid_container Collect in sealed, labeled 'Solid Hazardous Waste' container solid_waste->solid_container final_disposal Store in Satellite Accumulation Area with Secondary Containment. Contact EHS for Pickup. solid_container->final_disposal solvent_type What is the solvent? liquid_waste->solvent_type halogenated Halogenated Solvent (e.g., DCM, Chloroform) solvent_type->halogenated Halogenated non_halogenated Non-Halogenated Solvent (e.g., Hexane, Ethanol) solvent_type->non_halogenated Non-Halogenated aqueous Aqueous Solution solvent_type->aqueous Aqueous pure Pure Compound or Concentrated Residue solvent_type->pure None (Pure) halogenated_container Collect in 'Halogenated Organic Waste' container halogenated->halogenated_container halogenated_container->final_disposal non_halogenated_container Collect in 'Non-Halogenated Organic Waste' container non_halogenated->non_halogenated_container non_halogenated_container->final_disposal aqueous_container Collect in 'Aqueous Hazardous Waste' container aqueous->aqueous_container aqueous_container->final_disposal pure_container Collect in dedicated 'Hazardous Waste' container pure->pure_container pure_container->final_disposal

Caption: Waste Disposal Decision Tree for (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL.

Emergency Procedures

Spill Cleanup:

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area, restrict access, and contact your institution's EHS or emergency response team immediately.[9]

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Regulatory Compliance

All chemical waste disposal activities are governed by local and national regulations (e.g., EPA in the United States). It is the responsibility of the individual researcher and the institution to ensure full compliance.[8][12] Always follow your institution's specific Chemical Hygiene Plan and waste disposal guidelines.[5] Maintaining accurate records of waste generation and disposal is also a crucial aspect of regulatory compliance.[4]

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Safety Data Sheet: 2-Aminoethanol. Carl ROTH. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]

  • Laboratory Safety. Workplace Safety and Health Council. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]

  • SAFETY DATA SHEET - Castrol Hysol SL 35 XBB. Castrol. [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A0A9C6B1C5D8E8F580258A2E005B6F3E/ File/11260799.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A0A9C6B1C5D8E8F580258A2E005B6F3E/ File/11260799.pdf)
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]

  • PreDigest - Hazardous Waste Disposal. Singapore Chemical Industry Council. [Link]

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